UCL 2077
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNWDHABGBCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647764 | |
| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918311-87-2 | |
| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Triphenylmethylaminomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
UCL 2077: A Technical Guide to its Function as a Slow Afterhyperpolarization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, chemically known as 3-(triphenylmethylaminomethyl)pyridine, is a potent and selective inhibitor of the slow afterhyperpolarization (sAHP) in neurons. The sAHP is a prolonged hyperpolarizing phase following a burst of action potentials, mediated by a slow-activating, calcium-dependent potassium current (IKs). This current plays a crucial role in regulating neuronal excitability, firing frequency adaptation, and synaptic plasticity. By inhibiting the sAHP, this compound enhances neuronal excitability, a property that has significant implications for understanding and potentially treating cognitive disorders and epilepsy. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the potassium channels underlying the sAHP. While the exact molecular identity of the sAHP channel remains a subject of investigation, research has shown that this compound's effects are not mediated by the well-known small-conductance calcium-activated potassium (SK) channels, which are responsible for the medium afterhyperpolarization (mAHP).[1][2]
Further studies have revealed that this compound is a subtype-selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels.[3][4][5] These channels are known to contribute to the M-current, a subthreshold potassium current that also regulates neuronal excitability. This compound exhibits potent inhibition of KCNQ1 and KCNQ2 channels, with more complex, voltage-dependent effects on KCNQ3 and KCNQ5, and weak inhibition of KCNQ4.[3][4] This subtype selectivity makes this compound a valuable tool for dissecting the specific roles of different KCNQ channels in neuronal function.
Recent evidence also suggests that this compound can inhibit erg-mediated potassium currents (IK(erg)) and intermediate-conductance calcium-activated potassium channels.[6][7] This broader spectrum of activity should be considered when interpreting experimental results.
Quantitative Data
The following tables summarize the quantitative effects of this compound on sAHP and various ion channels as reported in the scientific literature.
Table 1: Inhibition of Slow Afterhyperpolarization (sAHP) by this compound
| Preparation | IC50 | Concentration | % Inhibition | Reference |
| Cultured Hippocampal Neurons | 0.5 µM | - | - | [1][2] |
| Hippocampal Slice Preparation | ~10 µM | 10 µM | ~45% | [2][3] |
| Hippocampal Slice Preparation | - | 3 µM | ~16% | [3] |
Table 2: Effects of this compound on KCNQ Channels (at 3 µM)
| Channel Subtype | Effect | % Inhibition/Potentiation (at 0 mV) | Reference |
| KCNQ1 | Inhibition | 97 ± 4% | [4] |
| KCNQ2 | Inhibition | 76 ± 4% | [4] |
| KCNQ3 | Bimodal (Voltage-dependent) | - | [3][4] |
| KCNQ4 | Weak Inhibition | - | [3][4] |
| KCNQ5 | Potentiation (Voltage-dependent) | - | [3][4] |
Table 3: Effects of this compound on Other Ion Channels
| Channel Type | Cell Type | IC50 / Effect | Reference |
| erg-mediated K+ current (IK(erg)) | Pituitary GH3 cells | 4.7 µM | [6] |
| Intermediate-conductance Ca2+-activated K+ channels | Pituitary GH3 cells | Diminished open probability | [6] |
| Small-conductance Ca2+-activated K+ (SK) channels | Heterologous expression | Minimal effect | [1][2] |
| Ca2+ channels | Hippocampal neurons | No effect | [1][2] |
Experimental Protocols
Recording of sAHP in Hippocampal Slices
This protocol is adapted from methodologies described in studies investigating this compound's effect on native sAHP.[1][4]
a. Slice Preparation:
-
Anesthetize and decapitate an adult rat or mouse according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Visualize CA1 or CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings in current-clamp mode.
-
Internal Solution (in mM): 130 K-methylsulfate, 10 KCl, 10 HEPES, 4 NaCl, 4 MgATP, 0.4 NaGTP, and 20 myo-inositol. Adjust pH to 7.25-7.3 with KOH.[4]
-
External Solution (aCSF in mM): Standard aCSF composition.
-
Elicit sAHP by injecting a depolarizing current step (e.g., 1 nA for 100-300 ms) to induce a train of action potentials.[4]
-
Record the subsequent afterhyperpolarization. The sAHP is measured as the integral of the hyperpolarization starting 1 second after the current injection.[4]
-
Bath-apply this compound at the desired concentration and record the change in sAHP amplitude.
Recording of KCNQ Currents in a Heterologous Expression System (HEK293 Cells)
This protocol is based on methods used to characterize the subtype-selectivity of this compound on KCNQ channels.[4][8]
a. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with plasmids encoding the desired KCNQ channel subunit(s) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Record from transfected cells 24-72 hours post-transfection.
b. Electrophysiological Recording:
-
Perform whole-cell or perforated-patch clamp recordings in voltage-clamp mode.
-
Internal Solution (for whole-cell, in mM): Varies depending on the specific KCNQ channel and experimental goals. A typical K-based solution would be used.
-
External Solution (in mM): Standard Tyrode's solution or a similar physiological saline.
-
Use a voltage protocol to activate the KCNQ channels. For example, from a holding potential of -80 mV, apply depolarizing steps to various potentials (e.g., -100 mV to +40 mV).
-
Bath-apply this compound and record the changes in the amplitude and kinetics of the KCNQ currents.
Visualizations
References
- 1. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 918311-87-2 | UCL2007 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
The Role of UCL 2077 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool in neuroscience research. Primarily characterized as a potent blocker of the slow afterhyperpolarization (sAHP) in neurons, its mechanism of action extends to the subtype-selective modulation of KCNQ (Kv7) potassium channels and other key ion channels involved in neuronal excitability. This technical guide provides an in-depth overview of the core functionalities of this compound, presenting quantitative data, detailed experimental protocols from seminal studies, and visualizations of its molecular interactions and experimental applications. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential and research applications of this compound.
Introduction
The regulation of neuronal excitability is fundamental to all aspects of nervous system function, from single-neuron firing patterns to complex cognitive processes like learning and memory. The slow afterhyperpolarization (sAHP), a prolonged hyperpolarizing phase following a burst of action potentials, is a critical determinant of neuronal firing frequency and patterns.[1] Dysregulation of the sAHP has been implicated in various neurological and psychiatric disorders. This compound has been instrumental in elucidating the physiological roles of the sAHP due to its potent and selective inhibitory effects.[1]
Furthermore, research has revealed that this compound exerts complex and subtype-selective effects on the KCNQ family of potassium channels, which are themselves crucial regulators of neuronal excitability and are genetically linked to epilepsy.[1][2] This dual action on both the sAHP and KCNQ channels makes this compound a valuable probe for dissecting the molecular mechanisms governing neuronal firing and for exploring potential therapeutic strategies for disorders characterized by neuronal hyperexcitability.
Core Mechanism of Action: Ion Channel Modulation
This compound's primary role in neuroscience stems from its ability to modulate the activity of several key potassium channels.
Inhibition of the Slow Afterhyperpolarization (sAHP)
This compound is a potent blocker of the current underlying the sAHP (IsAHP). This action increases neuronal excitability by reducing the braking mechanism that follows periods of high activity, thereby allowing for higher firing frequencies.
Subtype-Selective Modulation of KCNQ Channels
This compound displays a nuanced interaction with the KCNQ family of voltage-gated potassium channels:
-
Potent Inhibition: It strongly inhibits KCNQ1 and KCNQ2 channels.[1][2]
-
Bimodal Modulation: On KCNQ3 channels, this compound has a bimodal effect, causing enhancement at negative membrane potentials and inhibition at positive potentials.[2]
-
Potentiation: In contrast to its inhibitory effects, this compound potentiates KCNQ5 channels at more positive membrane potentials.[1][2]
Effects on Other Ion Channels
Subsequent research has demonstrated that this compound also affects other potassium channels, including:
-
erg-mediated Potassium Currents (IK(erg)): this compound inhibits IK(erg), which is involved in regulating the resting membrane potential and action potential duration in various cell types.
-
Intermediate-Conductance Calcium-Activated Potassium (IKCa) Channels: The compound has been shown to diminish the opening probability of these channels.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with its known molecular targets.
| Target | Parameter | Value | Preparation | Reference |
| sAHP | IC50 | 0.5 µM | Cultured Hippocampal Neurons | [3] |
| sAHP | IC50 | ~10 µM | Hippocampal Slice | [3] |
| KCNQ1 | Inhibition | Strong at 3 µM | Heterologous Expression | [1][2] |
| KCNQ2 | IC50 | 1.02 - 1.1 µM | Heterologous Expression | |
| KCNQ3 | IC50 | 15.7 - 16.3 µM | Heterologous Expression | |
| KCNQ4 | Inhibition | Weak at 3 µM | Heterologous Expression | [1][2] |
| KCNQ5 | Potentiation | - | Heterologous Expression | [1][2] |
| IK(erg) | IC50 | 4.7 µM | Pituitary GH3 Cells | |
| IK(erg) | Kd | 5.1 µM | Pituitary GH3 Cells |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known signaling interactions and logical consequences of this compound application in a neuronal context.
Caption: Molecular targets and cellular consequences of this compound application.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the methods sections of the referenced publications.
Electrophysiological Recording of sAHP in Hippocampal Slices
-
Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in hippocampal pyramidal neurons.
-
Preparation:
-
Transverse hippocampal slices (300-400 µm thick) are prepared from adult rats using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 glucose.
-
Slices are allowed to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed on visually identified CA1 pyramidal neurons under an upright microscope with DIC optics.
-
Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 Na3GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
-
The sAHP is elicited by a depolarizing current step (e.g., 100-200 ms, 0.5-1 nA) to evoke a train of action potentials.
-
The sAHP is measured as the peak outward current following the termination of the depolarizing step, holding the neuron at a potential of -50 to -60 mV.
-
-
Drug Application:
-
A stable baseline sAHP is recorded for at least 10 minutes.
-
This compound is bath-applied at the desired concentration (e.g., 10 µM) and the sAHP is recorded for a further 20-30 minutes.
-
Washout is performed by perfusing with drug-free aCSF.
-
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
UCL 2077: A Subtype-Selective Modulator of KCNQ Potassium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool for the study of KCNQ (Kv7) potassium channels. Initially recognized as an inhibitor of the slow afterhyperpolarization (sAHP) in neurons, subsequent research has revealed its complex and subtype-selective effects on the various members of the KCNQ channel family. This technical guide provides a comprehensive overview of the effects of this compound on KCNQ channel subtypes, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating KCNQ channel pharmacology and its therapeutic potential.
Introduction to this compound and KCNQ Channels
The KCNQ gene family encodes five distinct voltage-gated potassium channel subunits (KCNQ1-5) that play critical roles in regulating cellular excitability in various tissues, including the nervous system, heart, and epithelial tissues.[1] Mutations in KCNQ genes are linked to a range of channelopathies, such as epilepsy, long QT syndrome, and deafness, making these channels important therapeutic targets.[1] this compound is a small molecule that has been shown to modulate KCNQ channels in a strikingly subtype-dependent manner, acting as a potent inhibitor of some subtypes while potentiating others.[1][2] This selectivity makes this compound a valuable probe for dissecting the physiological roles of individual KCNQ channel subtypes.
Quantitative Analysis of this compound Effects on KCNQ Subtypes
The pharmacological effects of this compound have been primarily characterized using electrophysiological techniques on heterologously expressed KCNQ channels. The following tables summarize the key quantitative data from these studies, focusing on the effects of a 3 μM concentration of this compound.
Table 1: Effect of 3 μM this compound on KCNQ Channel Current
| KCNQ Subtype | Effect at 0 mV | Percentage Change in Current | Notes |
| KCNQ1 | Inhibition | 97 ± 4% block | Potent, voltage-independent inhibition.[2][3] |
| KCNQ2 | Inhibition | 76 ± 4% block | Strong, voltage-independent inhibition.[2][3] |
| KCNQ3 | Bimodal | 13 ± 4% block | Potentiation at hyperpolarized potentials, inhibition at depolarized potentials.[2][3] |
| KCNQ2/3 | Intermediate | - | Effects are intermediate compared to homomeric KCNQ2 and KCNQ3 channels.[1][2] |
| KCNQ4 | Inhibition | 36 ± 10% block | Weak, voltage-independent inhibition.[2] |
| KCNQ5 | Potentiation | 30 ± 12% increase | Potentiation observed only at positive membrane potentials.[2][3] |
Table 2: Effect of 3 μM this compound on the Voltage-Dependence of Activation (V0.5)
| KCNQ Subtype | Control V0.5 (mV) | This compound V0.5 (mV) | Shift in V0.5 (mV) | Effect on Gating |
| KCNQ2 | -29.7 ± 1.5 | -26.0 ± 3.2 | +3.7 (not significant) | No significant change.[2] |
| KCNQ3 | - | - | Leftward shift | Facilitates channel opening at more negative potentials.[2] |
| KCNQ4 | 7.6 ± 3.1 | 20.7 ± 5.2 | +13.1 | Rightward shift, requiring stronger depolarization for activation.[2] |
| KCNQ5 | -43.1 ± 1.5 | -38.6 ± 2.6 | +4.5 | Rightward shift, potentially counteracting the potentiation at positive potentials.[3] |
Mechanism of Action
The subtype-selective effects of this compound are attributed to specific interactions with the channel proteins. A key finding is the bimodal effect on KCNQ3, which involves potentiation at negative membrane potentials and inhibition at positive potentials.[1][2] The potentiation of KCNQ3 by this compound is dependent on the presence of a specific amino acid residue, Tryptophan 265 (Trp265), located in the S5 transmembrane segment.[2] Mutation of this residue to a leucine (B10760876) (W265L) abolishes the facilitatory effect of this compound.[2] This mechanism is reminiscent of the action of the KCNQ channel opener retigabine, which also depends on this conserved tryptophan residue for its activity on KCNQ2-5 channels.[2][4]
Experimental Protocols
The characterization of this compound's effects on KCNQ channels predominantly relies on two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes and whole-cell patch clamp recordings in mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for studying ion channels expressed in a heterologous system, allowing for robust current measurements.
4.1.1. Oocyte Preparation and cRNA Injection
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.
-
Manually select healthy oocytes and store them in ND96 solution at 16-18°C.
-
Inject each oocyte with 50 nL of cRNA encoding the desired KCNQ channel subunit(s) at a concentration of approximately 0.04-1.0 ng/nL.
-
Incubate the injected oocytes for 2-7 days to allow for channel expression.
4.1.2. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage-step protocols to elicit channel activation. A typical protocol to determine the voltage-dependence of activation involves stepping the membrane potential from -100 mV to +40 mV in 10 or 20 mV increments for 1-2 seconds, followed by a tail pulse to -60 mV to measure deactivation currents.
-
Record currents in the absence (control) and presence of this compound.
4.1.3. Solutions
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.
-
Recording Solution (in mM): Same as ND96 solution. This compound is added from a DMSO stock solution to the final desired concentration.
4.1.4. Data Analysis
-
Measure the steady-state current amplitude at the end of the depolarizing voltage steps.
-
Calculate the percentage of current inhibition or potentiation by comparing the currents in the presence and absence of this compound.
-
To determine the voltage-dependence of activation, convert the tail current amplitudes to conductance (G) using the formula G = I / (V - Vrev), where I is the tail current, V is the test potential, and Vrev is the reversal potential for potassium.
-
Plot the normalized conductance (G/Gmax) as a function of the prepulse potential and fit the data with a Boltzmann function to determine the half-activation voltage (V0.5).
Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the study of ion channels in a more native cellular environment.
4.2.1. Cell Culture and Transfection
-
Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Transiently transfect the cells with plasmids encoding the desired KCNQ channel subunits using a standard transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for channel expression before recording.
4.2.2. Electrophysiological Recording
-
Plate the transfected cells on glass coverslips in a recording chamber mounted on an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Pull glass micropipettes (resistance 2-5 MΩ) and fill with an internal solution.
-
Approach a transfected cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV and apply voltage protocols similar to those used in TEVC.
-
Record currents before and after the application of this compound to the external solution.
4.2.3. Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with KOH.
4.2.4. Data Analysis Data analysis is performed similarly to the TEVC method, focusing on changes in current amplitude and shifts in the voltage-dependence of activation.
Conclusion and Future Directions
This compound is a pivotal pharmacological agent for the functional characterization of KCNQ channel subtypes. Its distinct inhibitory and potentiating effects provide a unique opportunity to investigate the specific contributions of KCNQ1, KCNQ2, KCNQ3, KCNQ4, and KCNQ5 to cellular physiology and pathophysiology. The detailed quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies.
Future research should focus on elucidating the precise binding site of this compound on KCNQ1, KCNQ2, KCNQ4, and KCNQ5 to better understand the structural basis for its subtype selectivity. Furthermore, exploring the therapeutic potential of this compound derivatives with enhanced subtype specificity could lead to the development of novel treatments for KCNQ-related channelopathies. The continued application of the robust electrophysiological techniques outlined herein will be essential for these future advancements.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
UCL 2077: A Technical Guide to a Subtype-Selective KCNQ Potassium Channel Blocker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCL 2077, chemically known as N-Trityl-3-pyridinemethanamine or 3-(triphenylmethylaminomethyl)pyridine, is a potent neurological research compound that has garnered significant interest for its dual action as a slow afterhyperpolarization (sAHP) channel blocker and a subtype-selective inhibitor of the KCNQ (Kv7) family of potassium channels. Initially identified as a selective inhibitor of the sAHP in hippocampal neurons, subsequent research has revealed a nuanced pharmacological profile, particularly its potent inhibition of KCNQ1 and KCNQ2 channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound, based on publicly available scientific literature. It includes a compilation of quantitative data, detailed experimental methodologies derived from published studies, and visualizations of its molecular interactions and experimental workflows to support further research and development efforts.
Discovery and Rationale
This compound was first described by Shah et al. in 2006 as a novel and selective blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons. The sAHP, a prolonged hyperpolarization following a burst of action potentials, is a critical regulator of neuronal excitability, and its modulation has been implicated in learning and memory. The search for selective sAHP inhibitors was driven by the need for pharmacological tools to dissect its physiological roles and to explore its potential as a therapeutic target for cognitive disorders. While the precise molecular identity of the sAHP channel remains a subject of investigation, the discovery of this compound provided a valuable probe for these studies. Later research further elucidated its mechanism of action, identifying the KCNQ family of potassium channels as key targets.[1][2]
Chemical Properties and Synthesis
| Property | Value | Reference |
| Chemical Name | N-Trityl-3-pyridinemethanamine; (3-Triphenylmethylaminomethyl)pyridine | [1] |
| Molecular Formula | C25H22N2 | [1] |
| Molecular Weight | 350.46 g/mol | [1] |
| CAS Number | 918311-87-2 | [1] |
A detailed, publicly available protocol for the specific synthesis of this compound (N-trityl-3-pyridinemethanamine) could not be identified in the performed searches. However, a general approach for the N-tritylation of aromatic primary amines involves the reaction of the amine with trityl chloride in the presence of a base like pyridine. A plausible synthetic route would involve the reaction of 3-pyridinemethanamine with chlorotriphenylmethane.
Mechanism of Action and Pharmacology
This compound exerts its effects primarily through the modulation of potassium channels, with a notable selectivity profile.
Inhibition of Slow Afterhyperpolarization (sAHP)
This compound is a potent blocker of the sAHP in hippocampal neurons. This effect is observed in both cultured neurons and brain slice preparations. The inhibition of the sAHP leads to an increase in neuronal excitability, which is thought to be the basis for its effects on learning and memory.
Subtype-Selective Inhibition of KCNQ Channels
Further investigation revealed that this compound is a subtype-selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels.[1] These channels are crucial for regulating neuronal excitability, and their dysfunction is associated with epilepsy. The effects of this compound on different KCNQ subtypes are summarized below:
-
KCNQ1 and KCNQ2: this compound is a potent inhibitor of both KCNQ1 and KCNQ2 channels.[1]
-
KCNQ3: The compound has a bimodal effect on KCNQ3, causing enhancement of currents at negative membrane potentials and inhibition at positive potentials.[1] This effect is dependent on the presence of a tryptophan residue at position 265.[1]
-
KCNQ4: this compound weakly blocks KCNQ4 channels.[1]
-
KCNQ5: In contrast to its inhibitory effects on other subtypes, this compound potentiates KCNQ5 channels at more positive membrane potentials.[1]
-
KCNQ2/3 Heteromers: this compound shows intermediate effects on KCNQ2/3 heteromeric channels.[1]
Effects on Other Potassium Channels
This compound has also been shown to inhibit the erg-mediated potassium current (IK(erg)).[3]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Inhibitory Activity of this compound on Slow Afterhyperpolarization (sAHP)
| Preparation | IC50 | Reference |
| Hippocampal Neurons in Culture | 0.5 µM | |
| Hippocampal Slice Preparation | ~10 µM |
Table 2: Activity of this compound on KCNQ Channels
| Channel Subtype | Effect | Quantitative Data (at 3 µM unless otherwise specified) | Reference |
| KCNQ1 | Potent Inhibition | 80% block at 30 nM | [1] |
| KCNQ2 | Potent Inhibition | IC50 = 1.02 µM, 1.1 µM | [1] |
| KCNQ3 | Bimodal (Potentiation/Inhibition) | 13 ± 4% block at 0 mV; IC50 = 15.7 µM, 16.3 µM | [1] |
| KCNQ4 | Weak Inhibition | 36 ± 10% block at 0 mV | [1] |
| KCNQ5 | Potentiation | 30 ± 12% increase at 0 mV | [1] |
Table 3: Activity of this compound on Other Ion Channels
| Channel Type | Effect | Quantitative Data | Reference |
| erg-mediated K+ current (IK(erg)) | Inhibition | IC50 = 4.7 µM | [3] |
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and specific biological assays of this compound are not fully available in the public domain, the following sections provide an overview of the methodologies as described in the cited literature.
Electrophysiology in Heterologous Expression Systems
Objective: To characterize the effects of this compound on specific KCNQ channel subtypes expressed in mammalian cell lines.
Cell Lines:
-
Human Embryonic Kidney 293T (HEK293T) cells
-
Chinese Hamster Ovary (CHO) cells
Methodology Overview:
-
Transfection: Cells are transiently transfected with plasmids encoding the desired KCNQ channel subunit(s).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.
-
Solutions:
-
External Solution (example): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (example): Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit channel currents. For example, cells may be held at a holding potential of -80 mV, and currents are evoked by depolarizing voltage steps.
-
Data Analysis: The effect of this compound is quantified by comparing the current amplitude before and after drug application. Dose-response curves are generated to determine IC50 or EC50 values.
Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in native neurons.
Methodology Overview:
-
Slice Preparation: Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents.
-
Recording: Whole-cell current-clamp recordings are performed from pyramidal neurons in the CA1 or CA3 region of the hippocampus.
-
sAHP Elicitation: The sAHP is evoked by a train of action potentials induced by a depolarizing current injection.
-
Data Analysis: The amplitude and duration of the sAHP are measured before and after the application of this compound.
In Vivo Memory Retrieval Assay
Objective: To assess the effect of this compound on memory retrieval in a mouse model of norepinephrine deficiency.
Animal Model:
-
Dopamine β-hydroxylase knockout (Dbh -/-) mice, which lack norepinephrine.
Methodology Overview:
-
Surgery: Mice are implanted with bilateral cannulae targeting the dorsal hippocampus.
-
Contextual Fear Conditioning: Mice are placed in a novel context and receive a footshock.
-
Drug Administration: this compound (e.g., 2 µg in 1 µL) or vehicle is infused into the dorsal hippocampus 30 minutes before the memory retrieval test.
-
Memory Retrieval Test: Mice are returned to the conditioning context, and freezing behavior (a measure of fear memory) is quantified.
-
Data Analysis: Freezing levels are compared between this compound-treated and vehicle-treated groups to determine if the drug rescues the memory retrieval deficit.
Visualizations
Mechanism of Action on KCNQ Channels
Caption: Differential modulation of KCNQ channel subtypes by this compound.
Experimental Workflow for In Vivo Memory Assay
Caption: Workflow for assessing the effect of this compound on memory retrieval.
Preclinical and Clinical Development
Based on the available public literature, there is limited information regarding the formal preclinical development (including detailed pharmacokinetics and toxicology) and any clinical trials of this compound. The compound has primarily been used as a research tool to investigate the roles of the sAHP and KCNQ channels in neuronal function and memory.
Conclusion
This compound is a valuable pharmacological agent with a well-characterized inhibitory profile against the sAHP and specific subtypes of KCNQ channels. Its potent and selective actions make it an important tool for neuroscience research, particularly for studies on neuronal excitability, epilepsy, and the mechanisms of learning and memory. Further investigation into its preclinical and clinical potential is warranted to explore its therapeutic utility.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels. | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Neuronal Impact of UCL 2077: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of UCL 2077, a potent modulator of neuronal excitability. We delve into the core mechanisms of its action, presenting quantitative data on its effects on neuronal firing patterns and detailed experimental protocols for the cited studies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's electrophysiological footprint.
Core Mechanism of Action
This compound, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, primarily functions as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2][3] This action is largely attributed to its subtype-selective inhibition of KCNQ potassium channels.[3][4][5] Specifically, this compound demonstrates potent, voltage-independent inhibition of KCNQ1 and KCNQ2 channels.[4][5] Its effects on other KCNQ subtypes are more nuanced, with a weak blockade of KCNQ4 channels and a bimodal action on KCNQ3, where it enhances currents at negative membrane potentials and inhibits them at positive potentials.[4][5] Furthermore, this compound has been shown to decrease the amplitude of erg-mediated K+ currents (IK(erg)) and diminish the opening probability of intermediate-conductance Ca2+-activated K+ channels.[1][2][6]
Quantitative Impact on Neuronal Firing
The modulation of these key ion channels by this compound leads to significant alterations in neuronal firing patterns. A primary outcome is an increase in the frequency of action currents.[1][2] The following tables summarize the key quantitative findings from preclinical studies.
| Parameter | Value | Cell Type | Reference |
| Action Current Frequency (Control) | 0.16 ± 0.002 Hz | Pituitary GH3 cells | [1] |
| Action Current Frequency (10 μM this compound) | 0.71 ± 0.004 Hz | Pituitary GH3 cells | [1] |
| IC50 for IK(erg) Inhibition | 4.7 μM | Pituitary GH3 cells | [1][2] |
| KD for IK(erg) Inhibition | 5.1 μM | Pituitary GH3 cells | [1][2] |
| Shift in V1/2 of IK(erg) Activation (10 μM this compound) | +17 mV | Pituitary GH3 cells | [1][2] |
Experimental Protocols
The following section details the methodologies employed in the key experiments that elucidated the effects of this compound.
Cell Culture and Preparation
Pituitary GH3 cells were used for in-vitro electrophysiological recordings.[1][2] Cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine. The cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiological Recordings
Whole-cell and cell-attached patch-clamp recordings were performed using an Axopatch 200B amplifier (Axon Instruments).[1] Pipettes were pulled from borosilicate glass and had a resistance of 3-5 MΩ when filled with the appropriate internal solution.
-
Whole-Cell Recording of IK(erg):
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and 3 Mg-ATP, pH 7.2.
-
Voltage Protocol: To elicit IK(erg), cells were held at -70 mV and a series of hyperpolarizing voltage steps were applied.[1][2]
-
-
Cell-Attached Recording of Action Currents:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound on key ion channels and neuronal firing.
Caption: Standard electrophysiological workflow for characterizing this compound.
References
- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels | MDPI [mdpi.com]
Unlocking Synaptic Plasticity: A Technical Guide to the Foundational Research on UCL 2077
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key regulator of neuronal excitability and, consequently, synaptic plasticity is the slow afterhyperpolarization (sAHP), a long-lasting hyperpolarization that follows a burst of action potentials. The compound UCL 2077 has emerged as a potent and selective inhibitor of the current underlying the sAHP (IsAHP), making it a critical tool for dissecting the role of this current in synaptic modification. This technical guide provides an in-depth overview of the foundational research on this compound and its impact on synaptic plasticity, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Core Mechanism of Action of this compound
This compound, chemically known as 3-(Triphenylmethylaminomethyl)pyridine, exerts its primary effect by inhibiting the slow afterhyperpolarization (sAHP) in neurons. The mechanism is believed to involve the direct inhibition of the underlying K+ channels responsible for the sAHP, which are distinct from the SK channels that are also calcium-activated potassium channels. While this compound has a significant impact on the sIAHP, it demonstrates considerably smaller effects on SK channel currents.[1]
Beyond its primary target, this compound has been shown to modulate other ion channels, which could contribute to its overall effect on neuronal excitability. Notably, it inhibits erg-mediated K+ currents (IK(erg)) and diminishes the opening probability of intermediate-conductance Ca2+-activated K+ channels.[2][3][4][5] This convergent suppression of multiple potassium conductances collectively contributes to an increase in neuronal excitability and a higher frequency of action potential firing.[2][3]
This compound and the Modulation of Synaptic Plasticity
The inhibition of the sAHP by this compound has profound implications for synaptic plasticity. Foundational research has demonstrated that by blocking the sAHP, this compound can restore the classical rules of spike timing-dependent plasticity (STDP) in certain neuronal circuits.[1][6] STDP is a form of Hebbian learning where the temporal order of presynaptic and postsynaptic spiking determines the direction of synaptic strength change, leading to either long-term potentiation (LTP) or long-term depression (LTD).
In layer 2/3 pyramidal cells of the prefrontal cortex, the typical STDP rule is not always observed. However, the application of this compound to inhibit the sAHP restores the classical timing rule, where presynaptic firing preceding postsynaptic firing leads to LTP.[1][6] This suggests that the sAHP acts as a crucial gatekeeper for the induction of certain forms of synaptic plasticity. By suppressing the sAHP, this compound effectively lowers the threshold for LTP induction.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound.
| Parameter | Value | Cell Type | Current | Reference |
| IC50 | 4.7 µM | Pituitary GH3 Cells | IK(erg) | [2][3][4] |
| KD | 5.1 µM | Pituitary GH3 Cells | IK(erg) | [2][3][4] |
| Compound | Concentration | Effect on SK Channels | Cell Type | Reference |
| This compound | 3 µM | 27.2 ± 3.8% reduction in hSK1 current | HEK293 cells | [1] |
| This compound | 3 µM | 16.2 ± 8.9% reduction in rSK2 current | HEK293 cells | [1] |
| UCL 1848 | 10 nM | 61.5 ± 4.3% reduction in hSK1 current | HEK293 cells | [1] |
| UCL 1848 | 10 nM | 90.1 ± 0.4% reduction in rSK2 current | HEK293 cells | [1] |
Key Experimental Protocols
Brain Slice Preparation for Electrophysiology
This protocol describes the general procedure for preparing acute brain slices, a common preparation for studying synaptic plasticity in vitro.
Solutions:
-
Slicing Solution (Sucrose-based aCSF, ice-cold and carbogenated with 95% O2/5% CO2): Composition in mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated with 95% O2/5% CO2): Composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before commencing recordings. The chamber should be continuously bubbled with 95% O2/5% CO2.
Whole-Cell Patch-Clamp Recording and sAHP Measurement
This protocol outlines the method for recording neuronal activity and measuring the slow afterhyperpolarization.
Solutions:
-
External Solution: Standard aCSF.
-
Internal (Pipette) Solution (for current-clamp): Composition in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.
-
Visualize neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron and establish a gigaseal (>1 GΩ).
-
Rupture the patch of membrane to obtain the whole-cell configuration.
-
Switch to current-clamp mode.
-
To elicit the sAHP, inject a train of depolarizing current pulses (e.g., 5-10 pulses at 50-100 Hz) to evoke a burst of action potentials.
-
Record the subsequent hyperpolarization. The sAHP is the slow, long-lasting component of this hyperpolarization.
-
To test the effect of this compound, bath-apply the compound at the desired concentration and repeat the sAHP induction protocol.
Spike Timing-Dependent Plasticity (STDP) Induction Protocol
This protocol, adapted from studies investigating this compound's effect on plasticity, is designed to induce STDP.[6]
Procedure:
-
Establish stable whole-cell recordings from two synaptically connected neurons or from a single neuron while stimulating a presynaptic pathway.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by evoking single presynaptic action potentials at a low frequency (e.g., 0.1 Hz).
-
STDP Induction:
-
Positive Timing (for LTP): Pair a presynaptic action potential with a postsynaptic action potential, with the presynaptic spike preceding the postsynaptic spike by a short delay (e.g., 5-20 ms). Repeat this pairing 50-100 times at a frequency of 0.1-1 Hz.
-
Negative Timing (for LTD): Pair a postsynaptic action potential with a presynaptic action potential, with the postsynaptic spike preceding the presynaptic spike (e.g., by 10-20 ms). Repeat this pairing 50-100 times.
-
-
After the pairing protocol, resume low-frequency baseline stimulation and monitor the EPSP/EPSC amplitude for at least 30-60 minutes to assess the induction of LTP or LTD.
-
To investigate the effect of this compound, repeat the STDP protocol in the presence of the compound in the bath solution.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate relationship between neuronal excitability and synaptic plasticity. Its ability to selectively inhibit the slow afterhyperpolarization provides a means to uncover the critical role of this intrinsic neuronal property in gating the induction of long-term potentiation and shaping the rules of spike timing-dependent plasticity. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the sAHP in neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. Inhibition of the slow afterhyperpolarization restores the classical spike timing-dependent plasticity rule obeyed in layer 2/3 pyramidal cells of the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Action potential - Wikipedia [en.wikipedia.org]
- 4. Long-Term Potentiation in the Hippocampal CA1 Region of Mice Lacking cGMP-Dependent Kinases Is Normal and Susceptible to Inhibition of Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Preliminary Studies of UCL 2077 in Hippocampal Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on UCL 2077, a selective blocker of the slow afterhyperpolarization (sAHP) current, with a specific focus on its effects within hippocampal neurons. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular pathways and experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various ion channels in hippocampal and other relevant neurons, providing a clear comparison of its potency and selectivity.
| Target | Preparation | IC50 | % Inhibition | Reference |
| sAHP | Cultured Hippocampal Neurons | 0.5 µM | Not specified | [1] |
| Hippocampal Slices | ~10 µM | ~45% at 10 µM | [1][2] | |
| hSK1 Channels | Heterologous Expression | Not specified | 27.2 ± 3.8% at 3 µM | [3] |
| rSK2 Channels | Heterologous Expression | Not specified | 16.2 ± 8.9% at 3 µM | [3] |
| Erg-mediated K+ Current (IK(erg)) | Pituitary GH3 Cells | 4.7 µM | Not specified | [4][5] |
| KCNQ1 Channels | Heterologous Expression | Potent inhibition (IC50 not specified) | Strong inhibition at 3 µM | [2][6] |
| KCNQ2 Channels | Heterologous Expression | 1.02 µM | Strong inhibition at 3 µM | [2] |
| KCNQ3 Channels | Heterologous Expression | 15.7 µM | Bimodal effect (enhancement at negative, inhibition at positive potentials) | [2] |
| KCNQ4 Channels | Heterologous Expression | Not specified | Weak block at 3 µM | [2][6] |
| KCNQ5 Channels | Heterologous Expression | Not specified | Potentiation at positive potentials | [2][6] |
| KCNQ2/3 Channels | Heterologous Expression | 7.3 ± 1.7 µM | Intermediate effect | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Hippocampal Slice Preparation
This protocol is adapted from the methods described by Shah et al. (2006) for preparing acute hippocampal slices from rats for electrophysiological recordings.
Materials:
-
5- to 6-week-old Sprague-Dawley rats
-
Vibratome
-
Holding chamber
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, and 10 glucose.
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Cut 400-µm thick coronal or horizontal slices using a vibratome.
-
Transfer the slices to a holding chamber containing aCSF at room temperature.
-
Continuously bubble the aCSF in the holding chamber with carbogen gas.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol details the whole-cell current-clamp recording technique used to measure the effects of this compound on the slow afterhyperpolarization (sAHP) in CA1 pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
Recording chamber
-
Temperature controller
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (10–12 MΩ)
-
Micromanipulator
-
Recording aCSF, composition: aCSF supplemented with (in µM) 50 DL-2-amino-5-phosphonopentanoic acid (APV), 10 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), 10 bicuculline, and 1 CGP 55845.
-
Intracellular pipette solution, composition (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 Tris-GTP, and 14 Tris-phosphocreatine, pH adjusted to 7.3.
Procedure:
-
Transfer a hippocampal slice to the recording chamber, which is continuously perfused with recording aCSF at a rate of 1-2 ml/min.
-
Maintain the temperature of the recording chamber at 33–35°C.[3]
-
Visually identify CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 10–12 MΩ when filled with the intracellular solution.
-
Approach a target neuron with the patch pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, hold the neuron at a membrane potential of -60 mV.
-
Elicit a train of action potentials (e.g., 10 action potentials) to induce the sAHP.
-
Record the baseline sAHP amplitude and decay time constant.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate for at least 20 minutes.
-
Record the sAHP in the presence of this compound and compare it to the baseline recording.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflow for its investigation.
Caption: Signaling pathway of the slow afterhyperpolarization (sAHP) and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's effect on sAHP in hippocampal slices.
Mechanism of Action and Discussion
This compound is a potent and selective blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons.[1] The sAHP is a long-lasting hyperpolarization that follows a train of action potentials and is crucial in regulating neuronal excitability and firing patterns. The underlying current of the sAHP is mediated by a class of calcium-activated potassium channels.[7][8]
The signaling cascade leading to the activation of the sAHP begins with the influx of calcium through voltage-gated calcium channels during an action potential train.[7] This rise in intracellular calcium is sensed by the neuronal calcium sensor protein hippocalcin, which then activates the sAHP potassium channels.[7][9] this compound exerts its effect by directly blocking these sAHP channels, thereby reducing the potassium efflux and attenuating the afterhyperpolarization.[3]
It is important to note that while this compound is a selective blocker of the sAHP, it also exhibits off-target effects on other potassium channels, notably erg-mediated K+ currents and several subtypes of KCNQ channels.[2][4][5][6] Specifically, it is a potent inhibitor of KCNQ1 and KCNQ2 channels.[2][6] These off-target activities should be taken into consideration when interpreting experimental results and considering the therapeutic potential of this compound.
The ability of this compound to modulate neuronal excitability by blocking the sAHP suggests its potential as a tool to investigate the role of this current in physiological processes such as learning and memory, which are known to be dependent on hippocampal function. Further research is warranted to explore the impact of this compound on synaptic plasticity, such as long-term potentiation (LTP), and to fully elucidate its in vivo effects and therapeutic applications.
References
- 1. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels [mdpi.com]
- 6. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Determines the Kinetics of the Slow Afterhyperpolarization (sAHP) in Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channels underlying the slow afterhyperpolarization in hippocampal pyramidal neurons: neurotransmitters modulate the open probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocalcin and KCNQ Channels Contribute to the Kinetics of the Slow Afterhyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of UCL 2077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, is a potent pharmacological agent primarily recognized for its inhibitory effects on the slow afterhyperpolarization (sAHP) in neurons. This property has positioned it as a valuable tool for investigating neuronal excitability and the underlying ion channels that govern it. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on various ion channels, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams generated with Graphviz.
Core Mechanism of Action: Inhibition of Slow Afterhyperpolarization
This compound is a selective blocker of the channels responsible for the slow afterhyperpolarization (sAHP) that follows a burst of action potentials in many types of neurons. The sAHP is a prolonged hyperpolarizing phase that significantly influences the firing frequency and pattern of neurons. By inhibiting the sAHP, this compound enhances neuronal excitability. While the exact molecular identity of the sAHP channel remains a subject of investigation, the effects of this compound have provided crucial insights into its properties. Notably, this compound has been shown to have minimal effects on Ca2+ channels, action potential waveform, and input resistance at concentrations where it effectively blocks the sAHP[1].
Quantitative Pharmacology
The pharmacological effects of this compound have been quantified across various ion channel subtypes, revealing a complex and subtype-selective profile. The following tables summarize the key quantitative data from published studies.
Table 1: Inhibitory Activity of this compound on erg-mediated K+ Current (IK(erg))
| Parameter | Value | Cell Type | Reference |
| IC50 | 4.7 µM | Pituitary GH3 cells | [2][3] |
| KD | 5.1 µM | Pituitary GH3 cells | [2][3] |
| Effect on V1/2 of activation | +17 mV shift (at 10 µM) | Pituitary GH3 cells | [2][3] |
Table 2: Subtype-Selective Effects of this compound on KCNQ Potassium Channels
| KCNQ Subtype | Effect | Concentration | Cell Type | Reference |
| KCNQ1 | Strong Inhibition | 3 µM | Heterologous expression | [4][5] |
| KCNQ2 | Strong Inhibition | 3 µM | Heterologous expression | [4][5] |
| KCNQ3 | Bimodal (enhancement at negative potentials, inhibition at positive potentials) | 3 µM | Heterologous expression | [4][5] |
| KCNQ4 | Weak Inhibition | 3 µM | Heterologous expression | [4][5] |
| KCNQ5 | Potentiation (at positive potentials) | 3 µM | Heterologous expression | [4][5] |
Table 3: Effects of this compound on Intermediate-Conductance Ca2+-activated K+ (IKCa) Channels
| Effect | Observation | Cell Type | Reference |
| Channel Activity | Diminished probability of opening | Pituitary GH3 cells | [2][3] |
Experimental Protocols
The pharmacological profile of this compound has been elucidated primarily through electrophysiological techniques, particularly patch-clamp recordings. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recording of erg-mediated K+ Current (IK(erg))
This protocol is based on the methodology described by Hsu et al. (2020).
-
Cell Preparation: Pituitary GH3 cells are cultured and harvested for electrophysiological recordings.
-
Recording Solutions:
-
External Solution (High-K+, Ca2+-free): To isolate IK(erg) and minimize contamination from other currents, cells are bathed in a solution containing (in mM): 145 KCl, 0.1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with KOH.
-
Internal Solution (Pipette Solution): The patch pipette is filled with a solution containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 0.1 EGTA, 3 MgATP, 0.1 Na2GTP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).
-
Pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
The holding potential is set to -10 mV.
-
To elicit IK(erg), hyperpolarizing voltage steps (1-second duration) are applied from the holding potential to various test potentials (e.g., from -100 mV to 0 mV in 10 mV increments).
-
-
Data Analysis:
-
Current amplitudes are measured at the beginning and end of the voltage steps.
-
The concentration-response curve for this compound inhibition is fitted with a Hill equation to determine the IC50 value.
-
The voltage-dependence of activation is determined by measuring the tail current amplitudes at a fixed potential following conditioning pre-pulses to a range of voltages. The resulting data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Characterization of KCNQ Channel Subtype-Selectivity
This protocol is based on the methodology described by Soh and Tzingounis (2010).
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired KCNQ channel subunits (KCNQ1, KCNQ2, KCNQ3, KCNQ4, or KCNQ5).
-
Recording Solutions:
-
External Solution: The standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, with the pH adjusted to 7.3 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The holding potential is maintained at -80 mV.
-
To elicit KCNQ currents, depolarizing voltage steps are applied from the holding potential to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).
-
-
Data Analysis:
-
The effect of this compound (typically at 3 µM) is quantified by comparing the current amplitude before and after drug application.
-
The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of this compound and the experimental procedures used to characterize its effects.
Caption: Mechanism of action of this compound on various potassium channels.
Caption: General workflow for whole-cell patch-clamp experiments on this compound.
Conclusion
This compound is a multifaceted pharmacological tool with a primary role as a blocker of the slow afterhyperpolarization. Its complex, subtype-selective interactions with various potassium channels, particularly the KCNQ family, make it an invaluable probe for dissecting the molecular components of neuronal excitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to understand its potential therapeutic implications. Further research into the precise binding sites and the structural basis for its subtype-selectivity will undoubtedly continue to refine our understanding of this important pharmacological agent.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
UCL 2077: A Comprehensive Technical Guide to its Role in Regulating Cellular Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool for investigating the mechanisms underlying cellular excitability. Initially identified as a potent blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons, subsequent research has revealed a more complex interaction with a variety of ion channels, positioning it as a molecule of interest for therapeutic development in conditions characterized by neuronal hyperexcitability.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various ion channels, and its overall impact on the regulation of cellular excitability. The information is presented through detailed quantitative data, comprehensive experimental protocols, and illustrative signaling pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.
Mechanism of Action and Primary Target
This compound primarily enhances cellular excitability by inhibiting the slow afterhyperpolarization (sAHP) that follows a burst of action potentials in neurons.[1][2] The sAHP is a prolonged hyperpolarizing phase that limits the firing frequency of neurons and is a key regulator of neuronal excitability. The underlying current responsible for the sAHP, the sIAHP, is potently blocked by this compound.[1]
Signaling Pathway for sAHP Inhibition
The blockade of the sAHP by this compound leads to an increase in neuronal firing frequency, thereby enhancing cellular excitability. The precise molecular identity of the channel responsible for the sAHP is not fully elucidated, but it is known to be a calcium-activated potassium channel.
Caption: Mechanism of this compound in blocking the slow afterhyperpolarization (sAHP).
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory potency of this compound on various ion channels, as determined by electrophysiological studies.
Table 1: Inhibition of Slow Afterhyperpolarization (sAHP)
| Preparation | IC50 | Reference |
| Cultured Hippocampal Neurons | 0.5 µM | [1][2] |
| Hippocampal Slice Preparation | ~10 µM | [2] |
Table 2: Inhibition of Potassium Channels
| Channel Type | IC50 / Affinity | Cell Type | Reference |
| erg-mediated K⁺ current (IK(erg)) | 4.7 µM | Pituitary GH3 cells | [3][4] |
| KCNQ1 | Potent Inhibition | - | |
| KCNQ2 | Potent Inhibition | - | |
| Kv7.1 (KCNQ1) | Picomolar | - | [5] |
| IKs (Kv7.1 + KCNE1) | Picomolar | - | [5] |
| Intermediate-conductance Ca²⁺-activated K⁺ (IKCa) | Diminished open probability | - | [3][4][6] |
| Small-conductance Ca²⁺-activated K⁺ (SK) | Minimal effect at concentrations that block sAHP | Heterologous expression | [2] |
Effects on a Broader Range of Ion Channels
While initially characterized as a selective sAHP blocker, further studies have revealed that this compound interacts with a wider array of potassium channels, contributing to its overall effect on cellular excitability.
KCNQ (Kv7) Channels
This compound exhibits potent, subtype-selective modulation of KCNQ channels, which are voltage-gated potassium channels crucial for setting the resting membrane potential and preventing repetitive firing.[7] It is a potent inhibitor of KCNQ1 and KCNQ2 channels. In cardiomyocytes, this compound inhibits Kv7.1 (the alpha subunit of the IKs channel) with picomolar affinity, suggesting a potential role in modulating cardiac excitability.[5]
erg-mediated Potassium Channels (IK(erg))
This compound also blocks erg-mediated potassium currents (IK(erg)) with an IC50 of 4.7 µM in pituitary GH3 cells.[3][4] IK(erg) channels are involved in the repolarization of the cardiac action potential and in regulating the firing patterns of neurons.
Calcium-Activated Potassium Channels
Beyond the sAHP channel, this compound affects other calcium-activated potassium channels. It diminishes the open probability of intermediate-conductance Ca²⁺-activated K⁺ (IKCa) channels.[3][4][6] However, it has minimal effects on small-conductance Ca²⁺-activated K⁺ (SK) channels at concentrations that effectively block the sAHP, highlighting its selectivity.[2]
Caption: Multi-target action of this compound on various potassium channels leading to increased cellular excitability.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the effects of this compound.
Whole-Cell Patch-Clamp Recordings in Hippocampal Neurons
This technique is used to measure the sAHP and the underlying sIAHP in individual neurons.
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats or mice. Alternatively, acute brain slices are prepared from adult rodents.
-
Electrophysiological Recording:
-
Amplifier: Axopatch or equivalent patch-clamp amplifier.
-
Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution (in mM): Typically contains K-gluconate (120-140), KCl (10-20), HEPES (10), Mg-ATP (2-4), Na-GTP (0.3-0.4), and EGTA (0.1-0.5), with pH adjusted to 7.2-7.3.
-
External Solution (in mM): Artificial cerebrospinal fluid (aCSF) containing NaCl (120-125), KCl (2.5-3), NaHCO3 (25-26), NaH2PO4 (1.25), CaCl2 (2), MgCl2 (1-2), and glucose (10-25), bubbled with 95% O2 / 5% CO2.
-
Voltage-Clamp Protocol for sIAHP: Neurons are held at a membrane potential of -50 to -60 mV. A depolarizing step or a train of action potentials is used to elicit a rise in intracellular calcium and activate the sIAHP.
-
Current-Clamp Protocol for sAHP: Neurons are held at their resting membrane potential. A train of action potentials is evoked by current injection to induce the sAHP.
-
-
Data Analysis: The amplitude and decay kinetics of the sIAHP or sAHP are measured before and after the application of this compound to determine its inhibitory effect.
Heterologous Expression of Ion Channels
To study the effect of this compound on specific ion channel subtypes in isolation, they are expressed in cell lines that do not endogenously express them, such as HEK293 cells.
-
Cell Culture and Transfection: HEK293 cells are cultured in standard media and transfected with plasmids containing the cDNA for the ion channel of interest (e.g., KCNQ1, KCNQ2, SK1, SK2).
-
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recording is performed 24-48 hours post-transfection.
-
Solutions: Internal and external solutions are optimized for recording the specific currents of the expressed channels.
-
Voltage Protocols: Voltage protocols are designed to activate and deactivate the specific channels to study the effects of this compound on their gating properties.
-
-
Data Analysis: Current-voltage relationships, activation and deactivation kinetics, and dose-response curves are generated to quantify the effect of this compound.
Caption: A generalized workflow for the electrophysiological characterization of this compound's effects on ion channels.
Conclusion and Future Directions
This compound is a valuable pharmacological agent for dissecting the complex interplay of ion channels in the regulation of cellular excitability. Its ability to potently block the sAHP, coupled with its modulatory effects on other key potassium channels like KCNQ and IK(erg), makes it a powerful tool for studying neuronal firing patterns and cardiac repolarization. For drug development professionals, the multi-target profile of this compound presents both opportunities and challenges. While its efficacy in enhancing neuronal excitability suggests potential therapeutic applications in cognitive disorders or conditions associated with hypoexcitability, its effects on cardiac ion channels necessitate careful consideration of potential cardiovascular side effects.
Future research should focus on:
-
Elucidating the precise molecular identity of the sAHP channel to better understand the primary target of this compound.
-
Conducting in-depth structure-activity relationship studies to develop more selective analogs of this compound for specific ion channel subtypes.
-
Investigating the in vivo efficacy and safety profile of this compound and its derivatives in animal models of neurological and cardiac disorders.
By continuing to explore the intricate pharmacology of this compound, the scientific community can gain deeper insights into the fundamental mechanisms of cellular excitability and pave the way for novel therapeutic strategies.
References
- 1. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterization of the state-dependent inhibition of Kv7.1 and IKs by UCL2077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for UCL 2077 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, is a valuable pharmacological tool in the field of electrophysiology. Initially identified as a selective blocker of the slow afterhyperpolarization (sAHP) in neurons, it has been subsequently characterized as a subtype-selective inhibitor of the KCNQ (Kv7) family of voltage-gated potassium channels.[1][2][3] Its ability to potently block KCNQ1 and KCNQ2 channels makes it a crucial compound for investigating the physiological roles of these channels in various cell types, including neurons and cardiomyocytes.[1][4] Furthermore, studies have revealed its effects on other ion channels, such as erg-mediated potassium currents (IK(erg)) and intermediate-conductance calcium-activated potassium channels (IKCa).[5][6]
These application notes provide a comprehensive guide for utilizing this compound in patch clamp experiments, detailing its mechanism of action, providing quantitative data on its targets, and offering step-by-step protocols for its application.
Mechanism of Action
This compound exhibits a multi-target profile, with its primary inhibitory actions focused on specific potassium channels. In hippocampal neurons, it selectively blocks the slow afterhyperpolarization (sAHP) with an IC50 of approximately 500 nM, with minimal effects on calcium channels or other action potential parameters.[2]
Its inhibitory effects on the KCNQ channel family are subtype-selective. It strongly inhibits homomeric KCNQ1 and KCNQ2 channels in a voltage-independent manner.[1][4] The effect on KCNQ3 is more complex, showing potentiation at negative membrane potentials and inhibition at positive potentials.[1][4] KCNQ4 channels are weakly blocked, while KCNQ5 channels can be potentiated at more positive potentials.[1][4]
Additionally, this compound has been shown to inhibit erg-mediated potassium currents (IK(erg)) and diminish the opening probability of intermediate-conductance Ca2+-activated K+ channels.[5][6]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on various ion channels as determined by patch clamp experiments.
| Target Channel | Cell Type | IC50 / KD | Reference |
| Slow Afterhyperpolarization (sAHP) | Cultured Hippocampal Neurons | 500 nM | [2] |
| KCNQ1 | Heterologous expression | Potent inhibition at 3 µM | [1][4] |
| KCNQ2 | Heterologous expression | Potent inhibition at 3 µM | [1][4] |
| KCNQ4 | Heterologous expression | Weak block at 3 µM | [1][4] |
| erg-mediated K+ current (IK(erg)) | Pituitary GH3 cells | IC50: 4.7 µM, KD: 5.1 µM | [5][6] |
Experimental Protocols
This section provides detailed protocols for the preparation and application of this compound in whole-cell patch clamp experiments.
Stock Solution Preparation
This compound is soluble in DMSO and ethanol.[3] A concentrated stock solution is recommended for serial dilution to the final working concentration.
-
Reagent: this compound (M.Wt: 350.46)[3]
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.5 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Whole-Cell Patch Clamp Protocol for Studying KCNQ Channels
This protocol is adapted from studies investigating the effects of this compound on KCNQ channels expressed in heterologous systems or native neurons.
a. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
b. Cell Preparation:
-
Culture cells expressing the KCNQ channel of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
c. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit KCNQ currents. A typical protocol involves stepping the membrane potential from -80 mV to +40 mV in 20 mV increments for 500 ms.
-
Record baseline currents in the absence of this compound.
-
Prepare the desired working concentration of this compound by diluting the stock solution into the external solution. A final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Apply this compound to the cell via the perfusion system.
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
Protocol for Investigating IK(erg)
This protocol is based on the methodology used to study the effect of this compound on erg-mediated potassium currents.[5]
a. Solutions:
-
High-K+, Ca2+-free External Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH. This solution helps to isolate IK(erg).
-
K+-containing Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
b. Recording Procedure:
-
Follow the same cell preparation and initial whole-cell configuration steps as described above.
-
Use the specified high-K+, Ca2+-free external solution and K+-containing internal solution.
-
To elicit IK(erg), hold the cell at -10 mV and apply 1-second hyperpolarizing voltage pulses to potentials ranging from -10 mV to -90 mV.[5]
-
Record baseline IK(erg).
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the effect of this compound on the amplitude and kinetics of IK(erg).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on various ion channels.
Experimental Workflow for Patch Clamp Analysis
Caption: A typical workflow for a patch clamp experiment using this compound.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCL 2077 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, also known as 3-(Triphenylmethylaminomethyl)pyridine, is a pharmacological tool primarily recognized for its role as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2] This property allows for the targeted investigation of neuronal excitability and the underlying currents that modulate firing patterns. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in brain slice electrophysiology experiments.
Mechanism of Action
This compound modulates neuronal activity by interacting with several types of potassium channels. Its primary described function is the inhibition of the channels responsible for the slow afterhyperpolarization (sAHP) that follows a burst of action potentials.[2] Beyond its effect on sAHP, this compound has been shown to be a subtype-selective blocker of KCNQ (Kv7) potassium channels, with potent inhibition of KCNQ1 and KCNQ2 subunits.[2][3] Furthermore, research indicates that this compound can also suppress erg-mediated (KCNH2) potassium currents and diminish the opening probability of intermediate-conductance calcium-activated potassium (IKCa) channels.[1][4] This multi-target profile makes this compound a complex modulator of neuronal excitability, capable of increasing the frequency of action currents.[1][4]
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound on various ion channels.
Table 1: Inhibitory Effects of this compound on Potassium Channels
| Channel Type | IC50 / K D Value | Cell Type | Comments | Reference |
| erg-mediated K+ current (I K(erg)) | IC50: 4.7 µM, K D: 5.1 µM | Pituitary GH3 cells | This compound decreased the current amplitude and increased the deactivation rate. | [1] |
| Delayed-rectifier K+ current (I K(DR)) | IC50: 13.4 µM | Pituitary GH3 cells | The maximal inhibition was approximately 55%. | [5] |
| hSK1 (human small-conductance Ca2+-activated K+) | 27.2 ± 3.8% inhibition at 3 µM | HEK293 cells | [6] | |
| rSK2 (rat small-conductance Ca2+-activated K+) | 16.2 ± 8.9% inhibition at 3 µM | HEK293 cells | [6] |
Table 2: Effects of this compound on I K(erg) Channel Gating
| Parameter | Concentration | Effect | Cell Type | Reference |
| Midpoint of activation | 10 µM | Shifted to less hyperpolarizing potentials by 17 mV | Pituitary GH3 cells | [1] |
Experimental Protocols
This section outlines a standard protocol for investigating the effects of this compound on neuronal activity in acute brain slices. The specific brain region and neuron type will depend on the research question.
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization for different brain regions or animal ages.
Solutions:
-
Slicing Solution (ice-cold and carbogenated):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) is often used to improve tissue viability. A typical composition is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 Dextrose, 0.5 CaCl2, 7 MgCl2.
-
-
Recording aCSF (carbogenated at room temperature or 32-34°C):
-
A standard composition is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 Dextrose, 2 CaCl2, 1 MgCl2.
-
Continuously bubble all solutions with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes before and during use to maintain pH and oxygenation.[7]
-
Procedure:
-
Anesthetize the animal (e.g., rodent) according to approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.[8]
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-35°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature until recording.
Electrophysiological Recording
Whole-Cell Patch-Clamp:
-
Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 1.5-2 ml/minute.[9]
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an internal solution appropriate for the recording configuration (e.g., for current-clamp recordings to study firing patterns, a typical solution contains, in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).
-
Approach a target neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, and responses to current injections).
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.
-
Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 1-10 µM).
-
Bath-apply the this compound-containing aCSF and record the changes in neuronal activity.
-
Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 918311-87-2 | UCL2007 | Tocris Bioscience [tocris.com]
- 3. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Slice Electrophysiology — Khoshbouei Lab [khoshboueilab.org]
Application Notes and Protocols: UCL 2077 for sAHP Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, is a potent and selective blocker of the slow afterhyperpolarization (sAHP) in neurons. The sAHP is a long-lasting hyperpolarization that follows a burst of action potentials and plays a crucial role in regulating neuronal excitability, firing patterns, and synaptic plasticity. Its dysregulation has been implicated in various neurological and psychiatric disorders. This compound offers a valuable pharmacological tool to investigate the physiological and pathological roles of the sAHP. These application notes provide a comprehensive overview of the optimal concentrations and protocols for utilizing this compound to block the sAHP in neuronal preparations.
Mechanism of Action
The slow afterhyperpolarization is mediated by a calcium-activated potassium current. While the exact molecular identity of the channels underlying the sAHP has been a subject of investigation, evidence suggests that KCNQ (Kv7) potassium channels are significant contributors in some neuronal populations.[1][2] this compound has been shown to be a subtype-selective blocker of KCNQ channels, exhibiting potent inhibition of KCNQ1 and KCNQ2 channels.[1][3] Its action differs from neurotransmitters that modulate the sAHP, as this compound does not alter the decay time constant of the sAHP, suggesting a direct block of the underlying potassium channels.[4]
Data Presentation: Concentration-Dependent Block of sAHP by this compound
The optimal concentration of this compound for sAHP block is dependent on the experimental preparation. Higher concentrations are generally required for intact tissue preparations, such as brain slices, compared to cultured neurons, which may be due to issues with tissue penetration and sequestration of the compound.[4]
| Preparation | Concentration (µM) | % Block of sAHP | IC50 (µM) | Reference |
| Cultured Hippocampal Neurons | 0.5 | - | ~0.5 | [5][6] |
| Hippocampal Slices | 3 | ~16% | ~10 | [1] |
| Hippocampal Slices | 10 | ~45% | ~10 | [1] |
| Hippocampal Slices | 10 | 60.2 ± 5.9% | ~10 | [4] |
Note: this compound is reported to have limited solubility at concentrations greater than 10 µM.[1]
Mandatory Visualizations
Caption: Signaling pathway of the slow afterhyperpolarization (sAHP) and the inhibitory action of this compound.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Determines the Kinetics of the Slow Afterhyperpolarization (sAHP) in Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077). | Chemsrc ID:885459 [chemsrc.com]
Application Notes and Protocols for UCL 2077 in Cultured Neuron Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, is a potent and selective blocker of the slow afterhyperpolarization (sAHP) in neurons. The sAHP is a prolonged hyperpolarization that follows a train of action potentials and plays a crucial role in regulating neuronal excitability, particularly in controlling spike frequency adaptation. By inhibiting the potassium channels underlying the sAHP, this compound enhances neuronal excitability and increases the firing rate of neurons. This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the sAHP in various neuronal processes, including learning, memory, and epilepsy.[1]
These application notes provide detailed protocols for the use of this compound in cultured neuron preparations, including primary hippocampal and cortical neurons. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound on neuronal function.
Mechanism of Action
This compound selectively blocks the slow afterhyperpolarization (sAHP) by inhibiting the underlying small-conductance calcium-activated potassium (KCa) channels. While the exact molecular identity of the sAHP channel remains under investigation, this compound has been shown to be a more potent and selective blocker compared to other agents.[1] In addition to its primary target, this compound has also been reported to affect other ion channels at higher concentrations, including erg-mediated potassium currents (IK(erg)) and intermediate-conductance Ca2+-activated K+ channels.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound from published studies.
| Parameter | Cell Type | Value | Reference |
| IC50 for sAHP block | Cultured Hippocampal Neurons | 0.5 µM | [1] |
| IC50 for sAHP block | Hippocampal Slice Preparation | ~10 µM | [1] |
| IC50 for IK(erg) inhibition | Pituitary GH3 Cells | 4.7 µM | [2][3] |
| KD for IK(erg) inhibition | Pituitary GH3 Cells | 5.1 µM | [2][3] |
| Effect on IK(erg) activation | Pituitary GH3 Cells | 10 µM shifts midpoint by +17 mV | [2][3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Due to its hydrophobic nature, this compound should be dissolved in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, for a compound with a molecular weight of 350.47 g/mol , dissolve 3.5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or external recording solution to the desired final concentration.
-
It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Primary Hippocampal/Cortical Neuron Culture Protocol
This protocol is adapted from standard procedures for the isolation and culture of primary neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rats or C57BL/6 mice (E18)
-
Hibernate-E medium (for dissection)
-
Papain or Trypsin (for dissociation)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Coating of Culture Surface:
-
Coat culture plates or coverslips with PDL (50 µg/mL) or PLL (10 µg/mL) overnight at 37°C.
-
The following day, aspirate the coating solution and wash three times with sterile water. Allow the surface to dry completely before plating cells.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant dam according to approved animal protocols.
-
Dissect the embryonic hippocampi or cortices in ice-cold Hibernate-E medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with papain (20 U/mL) or trypsin (0.25%) for 15-20 minutes at 37°C.
-
Gently triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 105 cells/cm2) onto the coated culture surface in Neurobasal medium with supplements.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Whole-Cell Patch-Clamp Electrophysiology Protocol for sAHP Measurement
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) solution: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution: 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl2, 4 mM Na2-ATP, 0.3 mM Na-GTP (pH 7.2 with KOH).
-
This compound working solution and vehicle control.
Procedure:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Recording the sAHP:
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
In current-clamp mode, hold the neuron at a resting membrane potential of approximately -65 mV.
-
Elicit a train of action potentials using a depolarizing current injection (e.g., 1 nA for 100-200 ms).
-
Record the subsequent afterhyperpolarization. The slow component (sAHP) is the long-lasting hyperpolarization following the initial fast and medium AHPs.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of the sAHP, perfuse the recording chamber with the external solution containing the desired concentration of this compound (or vehicle).
-
Allow 5-10 minutes for the drug to equilibrate before recording the sAHP again.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
-
Spike Frequency Adaptation Protocol
Materials:
-
Same as for the whole-cell patch-clamp protocol.
Procedure:
-
Recording:
-
Establish a whole-cell current-clamp recording.
-
Inject a series of long depolarizing current steps of increasing amplitude (e.g., 500 ms duration, from 50 pA to 500 pA in 50 pA increments).
-
Record the number and timing of action potentials fired during each current step.
-
-
Analysis:
-
For each current step, calculate the instantaneous firing frequency (1/inter-spike interval).
-
Plot the instantaneous frequency against time to visualize spike frequency adaptation.
-
Quantify adaptation by calculating the adaptation ratio: (last inter-spike interval) / (first inter-spike interval). An increase in this ratio indicates stronger adaptation.
-
Compare the adaptation ratio before and after the application of this compound.
-
Cytotoxicity Assay Protocol (LDH Assay)
Materials:
-
Cultured neurons in a 96-well plate
-
This compound working solutions at various concentrations
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Treatment:
-
Plate neurons in a 96-well plate and allow them to mature.
-
Treat the neurons with a range of this compound concentrations (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Include a positive control for maximal LDH release (e.g., cell lysis buffer provided in the kit).
-
-
LDH Measurement:
-
Following the manufacturer's instructions, collect the cell culture supernatant.
-
Add the assay reagents to the supernatant and incubate as required.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
-
Signaling Pathways and Workflows
Signaling Pathway of sAHP Modulation
Caption: Signaling pathway of sAHP generation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for characterizing the effects of this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the original research articles for further details. All work involving animals must be performed in accordance with institutional and national guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: UCL 2077 for the Study of M-currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M-current, a non-inactivating, low-threshold potassium current, is a critical regulator of neuronal excitability. Mediated by the Kv7 (KCNQ) family of voltage-gated potassium channels, particularly Kv7.2 and Kv7.3 subunits, the M-current's modulation plays a significant role in various physiological and pathophysiological processes, including cognitive function and epilepsy. UCL 2077 has emerged as a valuable pharmacological tool for investigating the M-current due to its subtype-selective effects on KCNQ channels.[1][2] These application notes provide detailed information and protocols for utilizing this compound in the study of M-currents.
This compound acts as a blocker of the slow afterhyperpolarization (sAHP) in neurons and exhibits a complex pharmacological profile on KCNQ channels.[3] It is a potent inhibitor of KCNQ1 and KCNQ2 channels, which are major contributors to the M-current in many neuronal populations.[1][2] Its differential effects on other KCNQ subtypes allow for the dissection of the specific roles of these channels in cellular and network activity.
Quantitative Data on this compound's Effects
The following table summarizes the known effects of this compound on various KCNQ channel subtypes. This data is crucial for designing experiments and interpreting results when studying M-currents.
| Channel Subtype | Effect of this compound | Concentration | Quantitative Data | Reference |
| KCNQ1 (Kv7.1) | Strong Inhibition | 3 µM | Almost complete block (97 ± 4% at 0 mV) | --INVALID-LINK-- |
| KCNQ2 (Kv7.2) | Strong Inhibition | 3 µM | Strong attenuation | --INVALID-LINK-- |
| KCNQ3 (Kv7.3) | Bimodal (Enhancement at negative potentials, inhibition at positive potentials) | 3 µM | Voltage-dependent | --INVALID-LINK-- |
| KCNQ2/3 Heteromer | Intermediate effect compared to homomers | 3 µM | - | --INVALID-LINK-- |
| KCNQ4 (Kv7.4) | Weak Inhibition | 3 µM | Modest inhibitory effects | --INVALID-LINK-- |
| KCNQ5 (Kv7.5) | Potentiation | 3 µM | Small facilitation at some membrane potentials | --INVALID-LINK-- |
| I K(erg) | Inhibition | - | IC50 = 4.7 µM | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
M-Current Regulation via Gq-Coupled Receptors
The M-current is classically modulated by the activation of Gq-coupled receptors, such as the muscarinic acetylcholine receptor M1. This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial component for KCNQ channel activity, resulting in the suppression of the M-current. This compound, as a direct channel modulator, can be used to probe the contribution of KCNQ channels downstream of this signaling cascade.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on M-currents using whole-cell patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of M-Currents
This protocol is a general guideline for recording M-currents in cultured cells or brain slices and can be adapted based on the specific experimental preparation.
1. Solutions and Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should be kept below 0.1%.
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
2.5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm.
-
-
Intracellular (Pipette) Solution (in mM):
-
140 K-Gluconate
-
10 KCl
-
10 HEPES
-
0.2 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
10 Phosphocreatine
-
Adjust pH to 7.3 with KOH.
-
Adjust osmolarity to ~290 mOsm.
-
2. Cell Preparation:
-
For cultured cells, plate them on glass coverslips at a suitable density for patch-clamp recording.
-
For brain slices, prepare acute slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cultured cells or a brain slice to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated extracellular solution at a rate of 1-2 ml/min.
-
Establish a gigaohm seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
4. M-Current Recording Protocol:
-
To elicit the M-current, apply a deactivating voltage protocol. From a holding potential of -20 mV (to inactivate other potassium channels), apply hyperpolarizing voltage steps (e.g., from -30 mV to -80 mV in 10 mV increments for 500-1000 ms).
-
The M-current is observed as a slowly deactivating outward current upon hyperpolarization.
-
Record baseline M-currents for a stable period (e.g., 5-10 minutes).
-
Bath apply this compound at the desired concentration and record the M-current again after the drug effect has stabilized.
-
If required, perform a washout by perfusing with the drug-free extracellular solution.
5. Data Analysis:
-
Measure the amplitude of the M-current at the beginning and end of the hyperpolarizing voltage steps.
-
Construct current-voltage (I-V) relationships for the M-current before and after this compound application.
-
To quantify the effect of this compound, calculate the percentage of current inhibition at a specific voltage.
-
If multiple concentrations are used, a dose-response curve can be generated to determine the IC50 value.
Troubleshooting
-
No M-current observed: Ensure the cell type expresses KCNQ channels. The holding potential and voltage protocol may need to be optimized for the specific cell type.
-
Unstable recording: Ensure a high-quality gigaohm seal and low access resistance. Check the stability of the perfusion system and the quality of the solutions.
-
Inconsistent drug effect: Ensure complete washout between drug applications if performing multiple experiments on the same preparation. Prepare fresh drug dilutions for each experiment.
Conclusion
This compound is a valuable pharmacological agent for the investigation of M-currents and the function of KCNQ channels. Its subtype-selective profile allows for the targeted study of specific KCNQ channel contributions to neuronal excitability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Studying KCNQ2/3 Channel Function with UCL 2077
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels, are crucial regulators of neuronal excitability. These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the membrane potential and prevents repetitive firing. Dysfunction of KCNQ2/3 channels is linked to neurological disorders such as epilepsy.[1][2][3][4] UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.[2][5][6] Notably, this compound exhibits subtype-selectivity among KCNQ channels, making it a more specific probe than broader KCNQ channel modulators.[2][5][6]
These application notes provide detailed protocols for utilizing this compound to study the function of KCNQ2/3 channels in a laboratory setting. The included methodologies cover heterologous expression of KCNQ channels and whole-cell patch-clamp electrophysiology to characterize the effects of this compound.
Mechanism of Action of this compound on KCNQ Channels
This compound demonstrates complex and subtype-selective pharmacology across the KCNQ channel family. Its effects on KCNQ2 and KCNQ3, the subunits forming the neuronal M-current, are distinct:
-
KCNQ2: this compound acts as a potent inhibitor of homomeric KCNQ2 channels.[5][6]
-
KCNQ3: The compound has a bimodal effect on homomeric KCNQ3 channels. It enhances currents at more negative membrane potentials while inhibiting them at more positive potentials.[2][5][6] This potentiation is associated with a leftward shift in the voltage-dependence of activation, an effect dependent on the tryptophan residue at position 265 (W265).[2][5][6]
-
KCNQ2/3 Heteromers: On heteromeric KCNQ2/3 channels, this compound produces an intermediate inhibitory effect compared to its actions on the homomeric channels.[2][5][6] The inhibitory effect is voltage-dependent, being more pronounced at depolarized potentials.[5]
This subtype-selectivity allows researchers to dissect the contributions of different KCNQ channels to neuronal function.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on KCNQ2, KCNQ3, and KCNQ2/3 channels.
| Channel Subunit(s) | Parameter | Value | Notes | Reference |
| KCNQ2 | IC50 | 1.1 ± 0.1 µM | Measured at 0 mV. | [6] |
| V0.5 Shift | No significant change | [5] | ||
| KCNQ3 | IC50 | 16.3 ± 2.8 µM | Measured at 0 mV. | [6] |
| V0.5 Shift | -6.1 mV (Leftward Shift) | Facilitates channel opening at hyperpolarized potentials. | [5] | |
| KCNQ2/3 | IC50 | 7.3 ± 1.7 µM | Measured at 0 mV. | [5] |
| V0.5 Shift | -3.4 mV (Leftward Shift) | A smaller shift compared to homomeric KCNQ3 channels. | [5] | |
| Inhibition at +30 mV | Greater than at -30 mV | Demonstrates voltage-dependent block. | [5] | |
| Inhibition by 3 µM this compound | ~38% at 0 mV | [5] |
Experimental Protocols
Protocol 1: Heterologous Expression of KCNQ2/3 Channels in Mammalian Cells
This protocol describes the transient transfection of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells for subsequent electrophysiological analysis.
Materials and Reagents:
-
CHO-K1 or HEK293 cells
-
Plasmids encoding human KCNQ2 and KCNQ3 (pIRES vector is suitable)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed CHO-K1 or HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the KCNQ2 and KCNQ3 plasmids in a 1:1 ratio in serum-free medium. For a 6-well plate, a total of 2.5 µg of DNA per well is recommended.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the DNA-transfection reagent complex to each well containing the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to each well.
-
Incubate the cells for 24-48 hours to allow for channel expression before proceeding with electrophysiological recordings.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of KCNQ2/3 currents in transfected mammalian cells to assess the effects of this compound.
Materials and Reagents:
-
Transfected CHO-K1 or HEK293 cells expressing KCNQ2/3 channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
This compound stock solution (in DMSO) and final dilutions in external solution
-
External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.3 with KOH.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the transfected cells onto glass coverslips in a recording chamber on the microscope stage.
-
Recording:
-
Perfuse the recording chamber with the external solution.
-
Approach a transfected cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage Protocols:
-
To measure current inhibition: Hold the cell at -80 mV. Apply depolarizing steps to 0 mV for 1-2 seconds to activate KCNQ2/3 currents.
-
To study voltage-dependence of activation: Hold the cell at -80 mV. Apply a series of depolarizing steps from -100 mV to +40 mV in 10 mV increments. Measure the tail currents upon repolarization to -60 mV to construct the conductance-voltage (G-V) relationship.
-
-
Application of this compound:
-
Record baseline KCNQ2/3 currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound. Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
Allow sufficient time for the drug to equilibrate and reach its full effect (typically a few minutes).
-
Record currents in the presence of this compound using the same voltage protocols.
-
-
Data Analysis:
-
Inhibition: Calculate the percentage of current inhibition by this compound at a specific voltage (e.g., 0 mV).
-
Dose-Response: To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
-
Voltage-Dependence: Convert the tail current amplitudes to conductance (G) and normalize to the maximum conductance (Gmax). Plot the normalized conductance against the prepulse potential and fit the data with a Boltzmann function to determine the half-activation voltage (V0.5). Compare the V0.5 values before and after this compound application to determine any shift in the voltage-dependence of activation.
-
Visualizations
Caption: Experimental workflow for studying KCNQ2/3 channels with this compound.
Caption: Modulation of KCNQ2/3 channels by this compound.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Deletion of KCNQ2/3 potassium channels from PV+ interneurons leads to homeostatic potentiation of excitatory transmission | eLife [elifesciences.org]
- 3. maxcyte.com [maxcyte.com]
- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels | MDPI [mdpi.com]
- 5. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of UCL 2077 on Neuronal Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the effects of UCL 2077, a known slow afterhyperpolarization (sAHP) channel blocker, on the function and activity of neuronal networks. The protocols outlined below are designed to enable detailed investigation of how this compound's modulation of KCNQ potassium channels impacts neuronal excitability, synaptic transmission, and overall network dynamics.
Introduction to this compound
This compound is a pharmacological tool used in neuroscience research to investigate the roles of specific ion channels in neuronal function. It is recognized as a potent inhibitor of the slow afterhyperpolarization (sAHP) in neurons. Its primary mechanism of action involves the subtype-selective blockade of KCNQ (Kv7) potassium channels. Specifically, this compound strongly inhibits KCNQ1 and KCNQ2 channels, has a weaker blocking effect on KCNQ4, potentiates KCNQ5 channels, and exhibits a bimodal (voltage-dependent) effect on KCNQ3 channels.[1][2] By modulating these channels, which are critical for setting the resting membrane potential and repolarizing the membrane after an action potential, this compound can significantly alter neuronal excitability and firing patterns.[3][4] Understanding the precise effects of this compound on neuronal networks is crucial for elucidating the physiological roles of KCNQ channels and for the development of therapeutics targeting these channels for conditions such as epilepsy and cognitive disorders.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the expected quantitative changes in neuronal network parameters following the application of this compound. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Multi-Electrode Array (MEA) Electrophysiology
| Parameter | Expected Effect of this compound | Rationale |
| Mean Firing Rate | Increase | Inhibition of KCNQ channels leads to neuronal depolarization and increased excitability. |
| Burst Rate | Increase | Reduced sAHP can lead to a lower threshold for burst initiation. |
| Burst Duration | Increase / Variable | Altered repolarization dynamics can affect the termination of bursts. |
| Network Synchrony | Increase | Increased neuronal excitability can promote more synchronized firing across the network. |
Table 2: Patch-Clamp Electrophysiology
| Parameter | Expected Effect of this compound | Rationale |
| Resting Membrane Potential | Depolarization | Blockade of K+ channels reduces the hyperpolarizing current at rest. |
| Action Potential Threshold | Hyperpolarization (Lower) | A more depolarized resting potential brings the neuron closer to the firing threshold. |
| Action Potential Firing Frequency | Increase | Reduced sAHP allows for a faster return to threshold and sustained firing in response to stimulus. |
| Spontaneous EPSC/IPSC Frequency | Increase / Variable | Increased presynaptic excitability may lead to more spontaneous neurotransmitter release. |
| Evoked EPSC/IPSC Amplitude | Variable | Effects may depend on the specific synaptic properties and the role of KCNQ channels pre- and post-synaptically. |
Table 3: Calcium Imaging
| Parameter | Expected Effect of this compound | Rationale |
| Spontaneous Calcium Transient Frequency | Increase | Increased action potential firing will lead to more frequent calcium influx through voltage-gated calcium channels. |
| Spontaneous Calcium Transient Amplitude | Variable | May be influenced by changes in firing patterns (e.g., bursting). |
| Network-wide Synchronous Calcium Events | Increase | Correlates with increased network synchrony observed in MEA recordings. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its effects on neuronal networks.
Caption: Mechanism of action of this compound on KCNQ channels.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity
This protocol describes the use of MEAs to record spontaneous electrical activity from neuronal networks and assess the impact of this compound.[5][6][7][8]
Materials:
-
MEA plates (e.g., Axion BioSystems CytoView MEA)
-
Primary or iPSC-derived neurons
-
Neuron culture medium
-
This compound stock solution (in DMSO or ethanol)
-
MEA recording system (e.g., Axion Maestro)
-
Data analysis software (e.g., Axion Neural Metrics Tool, custom MATLAB scripts)
Procedure:
-
Cell Culture: Plate neurons on MEA plates according to established protocols and allow them to mature and form functional networks (typically 14-21 days in vitro).
-
Baseline Recording: a. Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes. b. Record spontaneous network activity for 15-30 minutes to establish a stable baseline.
-
This compound Application: a. Prepare working concentrations of this compound in pre-warmed culture medium. It is advisable to test a range of concentrations (e.g., 1 µM, 3 µM, 10 µM). b. Carefully remove a portion of the medium from each well and replace it with the medium containing this compound. c. Allow the culture to incubate with this compound for 10-15 minutes before starting the recording.
-
Post-Treatment Recording: Record network activity in the presence of this compound for 15-30 minutes.
-
Washout: a. Remove the medium containing this compound. b. Gently wash the cells two to three times with pre-warmed culture medium. c. Add fresh, pre-warmed culture medium to the wells.
-
Post-Washout Recording: After a 20-30 minute recovery period, record network activity for another 15-30 minutes to assess the reversibility of the effects.
-
Data Analysis: a. Perform spike detection and burst analysis using the manufacturer's software or custom algorithms. b. Quantify parameters such as mean firing rate, burst rate, burst duration, and network synchrony for each condition (baseline, treatment, washout). c. Statistically compare the parameters across conditions.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp to investigate the effects of this compound on the intrinsic properties of individual neurons and synaptic transmission.[9][10][11][12]
Materials:
-
Neuronal culture on glass coverslips
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (K-gluconate based)
-
This compound stock solution
-
Perfusion system
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtaining a Recording: a. Pull patch pipettes with a resistance of 4-7 MΩ. b. Approach a neuron under visual guidance and form a gigaohm seal. c. Rupture the membrane to achieve whole-cell configuration.
-
Current-Clamp Recordings (Intrinsic Properties): a. Record the resting membrane potential. b. Inject a series of hyperpolarizing and depolarizing current steps to assess input resistance, action potential threshold, and firing frequency. c. Record for a stable baseline period of 5-10 minutes. d. Perfuse the chamber with aCSF containing the desired concentration of this compound. e. Repeat the current injection protocol to measure changes in intrinsic properties.
-
Voltage-Clamp Recordings (Synaptic Currents): a. Hold the neuron at a potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). b. Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). c. Record a stable baseline of sEPSCs or sIPSCs for 5-10 minutes. d. Apply this compound via perfusion. e. Record for another 10-15 minutes to observe changes in the frequency and amplitude of synaptic events.
-
Washout: Perfuse the chamber with normal aCSF for 15-20 minutes and re-record to check for reversibility.
-
Data Analysis: a. Analyze current-clamp data to determine changes in resting membrane potential, input resistance, and firing rate. b. Analyze voltage-clamp data to measure the frequency and amplitude of sEPSCs and sIPSCs. c. Compare the data before, during, and after this compound application.
Protocol 3: Calcium Imaging of Neuronal Activity
This protocol uses calcium imaging to monitor the activity of large populations of neurons and assess how this compound alters spontaneous and evoked activity patterns.[13][14][15][16]
Materials:
-
Neuronal culture on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Fluorescence microscope with a sensitive camera
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Indicator Loading (for dyes): a. Incubate the neuronal culture with Fluo-4 AM in imaging buffer for 30-45 minutes at 37°C. b. Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Baseline Imaging: a. Place the dish on the microscope stage and identify a field of view with a healthy population of neurons. b. Acquire a time-lapse series of fluorescence images (e.g., at 5-10 Hz) for 5-10 minutes to record baseline spontaneous calcium activity.
-
This compound Application: a. Carefully add this compound to the imaging buffer to reach the final desired concentration. b. Allow the cells to incubate for 5-10 minutes.
-
Post-Treatment Imaging: Acquire another time-lapse series of the same field of view to record calcium activity in the presence of this compound.
-
Washout and Post-Washout Imaging: If desired, perform a washout as described in the previous protocols and acquire a final time-lapse series.
-
Data Analysis: a. Identify regions of interest (ROIs) corresponding to individual neurons. b. Extract the mean fluorescence intensity for each ROI over time. c. Calculate the change in fluorescence over baseline (ΔF/F₀). d. Detect and quantify calcium transients (events) for each neuron. e. Analyze parameters such as the frequency of calcium transients and the number of synchronous events across the neuronal population.
Protocol 4: Immunocytochemistry for Neuronal Markers
This protocol is for the validation of the neuronal cultures used in the functional assays, confirming their neuronal identity and assessing their general health and morphology.[17][18][19][20]
Materials:
-
Neuronal culture on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-synapsin for synapses)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: a. Gently wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization and Blocking: a. Incubate the cells in the permeabilization/blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute the primary antibodies in the blocking solution. b. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash the cells three times with PBS. b. Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. c. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash the cells three times with PBS. b. Incubate with DAPI for 5 minutes to stain the nuclei. c. Wash once with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons [bio-protocol.org]
- 8. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 17. biocompare.com [biocompare.com]
- 18. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 19. bit.bio [bit.bio]
- 20. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCL 2077 in High-Throughput Screening for Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, is a known modulator of ion channels, initially identified as an inhibitor of the slow afterhyperpolarization (sAHP) in neurons.[1] Its activity is not limited to a single ion channel; it exhibits subtype-selective effects on the KCNQ potassium channel family and also interacts with other channels, such as the hERG potassium channel.[1][2][3] This pleiotropic activity makes this compound a valuable pharmacological tool for studying ion channel function and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel ion channel modulators.
Ion channels are a major class of drug targets, implicated in a wide array of physiological processes and diseases, including cardiovascular disorders, neurological conditions, and pain.[4][5] High-throughput screening is a critical technology in early drug discovery for identifying compounds that modulate the activity of these channels from large chemical libraries.[6][7] Common HTS methodologies for ion channels include fluorescence-based assays, automated patch-clamp electrophysiology, and ion flux assays.[5][7]
These application notes provide an overview of the use of this compound as a reference compound in HTS assays for identifying modulators of KCNQ and hERG channels, along with detailed protocols for conducting such screens.
Mechanism of Action of this compound
This compound exhibits complex and subtype-specific modulation of the KCNQ potassium channel family:
-
Inhibition of KCNQ1 and KCNQ2: this compound is a potent inhibitor of homomeric KCNQ1 and KCNQ2 channels.[1][2]
-
Bimodal effect on KCNQ3: Its effect on KCNQ3 channels is voltage-dependent, causing enhancement of currents at negative membrane potentials and inhibition at positive potentials.[1][2]
-
Weak inhibition of KCNQ4: It has a modest inhibitory effect on KCNQ4 channels.[1][2]
-
Potentiation of KCNQ5: this compound potentiates currents mediated by KCNQ5 channels, particularly at more positive membrane potentials.[1][2]
-
Modulation of KCNQ2/3 heteromers: The compound has intermediate effects on the heteromeric KCNQ2/3 channels, which are the primary constituents of the neuronal M-current.[1]
Additionally, this compound is known to inhibit the hERG (KCNH2) potassium channel, a critical component of cardiac repolarization.[3] This off-target activity is an important consideration in drug safety assessment.
Data Presentation: this compound Activity Profile
The following table summarizes the reported activity of this compound on various ion channels. This data is crucial for establishing assay windows and interpreting screening results when using this compound as a reference compound.
| Ion Channel Target | Reported Effect | Quantitative Data (IC50 / KD) | Reference |
| KCNQ1 | Inhibition | Strong inhibition at 3 µM | [1][2] |
| KCNQ2 | Inhibition | Strong inhibition at 3 µM | [1][2] |
| KCNQ3 | Bimodal (Inhibition/Potentiation) | Voltage-dependent | [1][2] |
| KCNQ4 | Weak Inhibition | Weak block | [1][2] |
| KCNQ5 | Potentiation | Voltage-dependent potentiation | [1][2] |
| hERG (Kv11.1) | Inhibition | IC50: 4.7 µM, KD: 5.1 µM | [3] |
| Slow Afterhyperpolarization (sAHP) | Inhibition | Reduces sAHP in hippocampal slices |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify modulators of KCNQ and hERG channels, using this compound as a reference inhibitor.
Protocol 1: Fluorescence-Based HTS Assay for KCNQ2/3 Modulators using a Membrane Potential-Sensitive Dye
This protocol describes a fluorescence-based assay to screen for inhibitors of KCNQ2/3 channels expressed in a stable cell line. The assay measures changes in membrane potential resulting from channel inhibition.
Materials and Reagents:
-
HEK-293 cells stably expressing KCNQ2/3 channels
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Compound Plates: 384-well plates containing test compounds and this compound (positive control) diluted in Assay Buffer
-
Membrane Potential-Sensitive Dye (e.g., from a FRET-based voltage sensor pair)
-
KCNQ Channel Opener (e.g., Retigabine)
-
Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR or equivalent)
Procedure:
-
Cell Plating: Seed KCNQ2/3-expressing HEK-293 cells into 384-well black-walled, clear-bottom assay plates at a density of 20,000-30,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and add the membrane potential-sensitive dye solution prepared in Assay Buffer. Incubate for 60 minutes at room temperature, protected from light.
-
Compound Addition: Transfer test compounds, this compound (e.g., at a final concentration of 10 µM), and vehicle control from the compound plates to the cell plate using an automated liquid handler. Incubate for 15-30 minutes at room temperature.
-
Assay Reading: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Channel Activation and Signal Detection: Add a solution of a KCNQ channel opener (e.g., Retigabine) to all wells to activate the KCNQ2/3 channels, leading to hyperpolarization. Immediately begin recording the fluorescence signal for 2-5 minutes. Inhibitors of KCNQ2/3 will prevent this hyperpolarization, resulting in a higher fluorescence signal compared to the vehicle control.
-
Data Analysis: Calculate the response for each well (e.g., peak fluorescence intensity or area under the curve). Normalize the data to the positive (this compound) and negative (vehicle) controls to determine the percent inhibition for each test compound.
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol outlines the use of an automated patch-clamp system to assess the inhibitory activity of compounds on the hERG channel.
Materials and Reagents:
-
CHO or HEK-293 cells stably expressing the hERG channel
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Internal Solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH
-
Test compounds and this compound diluted in External Solution
-
Automated Patch-Clamp System (e.g., QPatch, Patchliner, or IonWorks)
-
Planar patch-clamp consumables (e.g., QPlates or PatchPlates)
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the External Solution at the density recommended by the instrument manufacturer.
-
System Priming: Prime the automated patch-clamp system with the internal and external solutions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Automated Patching: Initiate the automated process of cell capture, seal formation (to GΩ resistance), and whole-cell access.
-
Voltage Protocol and Baseline Recording: Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current. Record baseline currents in the presence of the vehicle control (External Solution with DMSO).
-
Compound Application: Apply test compounds and this compound (e.g., at various concentrations to determine an IC50) to the cells. Allow for a sufficient incubation time (typically 3-5 minutes) for the compound to reach its target.
-
Post-Compound Recording: Apply the same voltage protocol and record the hERG currents in the presence of the compound.
-
Data Analysis: Measure the peak tail current amplitude before and after compound addition. Calculate the percentage of current inhibition for each compound concentration. Fit the concentration-response data to a suitable equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound-mediated ion channel inhibition.
Caption: Experimental workflow for a fluorescence-based HTS assay.
Caption: Logical flow for HTS data analysis and hit identification.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. High throughput assay technologies for ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting UCL 2077 solubility issues in ACSF
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and use of UCL 2077, with a specific focus on overcoming solubility challenges in artificial cerebrospinal fluid (aCSF) for electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (3-Triphenylmethylaminomethyl)pyridine, is a pharmacological tool used in neuroscience research. Its primary mechanism of action is the blockade of the slow afterhyperpolarization (sAHP), which is mediated by a class of potassium channels. By blocking these channels, this compound can increase neuronal excitability. It has also been shown to be a subtype-selective blocker of KCNQ potassium channels.
Q2: I'm having difficulty dissolving this compound directly into my aCSF. Is this expected?
A2: Yes, this is expected. This compound is known to be insoluble in water and aqueous solutions like aCSF. Direct addition of this compound powder to aCSF will result in precipitation and an inaccurate final concentration in your experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended and most commonly used solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q4: What is a safe concentration of DMSO to use in my aCSF for electrophysiology experiments?
A4: It is crucial to keep the final concentration of DMSO in your aCSF as low as possible to avoid off-target effects on neuronal activity. The generally accepted maximum concentration is below 0.1% (v/v). Some studies suggest that concentrations up to 0.3% may be acceptable, but it is best practice to perform vehicle controls to ensure DMSO is not affecting your results.
Q5: My aCSF becomes cloudy or shows a precipitate after adding the this compound/DMSO stock solution. What should I do?
A5: This indicates that the this compound has precipitated out of the aCSF. This can happen if the final concentration of this compound is too high for the given final DMSO concentration. Please refer to the troubleshooting guide below for steps to resolve this issue.
Q6: What is a typical working concentration for this compound in brain slice electrophysiology?
A6: A commonly used working concentration for this compound in brain slice electrophysiology experiments is in the range of 1 to 10 µM.[2][3] The optimal concentration should be determined empirically for your specific experimental preparation.
Quantitative Data: this compound Solubility
| Property | Value | Source |
| Molecular Weight | 350.46 g/mol | [1] |
| Solubility in DMSO | >20 mg/mL | [1] |
| 100 mg/mL (requires sonication) | [4] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Soluble (specifics not provided) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 350.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 3.50 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. For higher concentrations or if dissolution is slow, a brief sonication in a water bath sonicator can be beneficial.[4]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in aCSF
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Freshly prepared and carbogen (95% O₂ / 5% CO₂) saturated aCSF
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine Final Volume: Decide on the final volume of the aCSF working solution you require for your experiment (e.g., 100 mL).
-
Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.
-
For a 100 mL final volume, you will need 100 µL of the 10 mM this compound stock solution.
-
-
Addition and Mixing:
-
While continuously bubbling the aCSF with carbogen and gently stirring, add the 100 µL of the 10 mM this compound stock solution dropwise to the aCSF.
-
Ensure rapid and thorough mixing to prevent localized high concentrations of DMSO and this compound, which can cause precipitation.
-
-
Final DMSO Concentration: This procedure will result in a final DMSO concentration of 0.1% (v/v), which is generally well-tolerated in electrophysiological recordings.
-
Vehicle Control: It is essential to prepare a vehicle control aCSF solution containing the same final concentration of DMSO (0.1%) but without this compound to test for any effects of the solvent alone.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound in aCSF.
Signaling Pathway and Experimental Workflow
Mechanism of Action: sAHP Blockade
Experimental Workflow: Preparing aCSF with this compound
References
- 1. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
preventing UCL 2077 precipitation in recording solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UCL 2077. Our aim is to help you overcome common challenges, particularly the prevention of precipitation in aqueous recording solutions, and to provide clear protocols and data to support your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound solution is precipitating after I dilute my DMSO stock into my aqueous recording buffer (e.g., aCSF). How can I prevent this?
A1: Precipitation of this compound, a hydrophobic compound, is a common issue when diluting a concentrated DMSO stock into an aqueous solution. Here are several steps you can take to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid toxic effects on cells and to minimize the risk of precipitation.[1]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform a stepwise or serial dilution. For instance, make an intermediate dilution in a smaller volume of the buffer before adding it to the final volume.
-
Vortexing/Mixing: After adding the this compound stock to the aqueous buffer, vortex or mix the solution thoroughly to ensure it is fully dispersed.
-
Pre-warmed Buffer: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) can help improve the solubility of some compounds.[2]
-
Fresh Solutions: Prepare your final working solution fresh for each experiment to avoid potential degradation or precipitation over time.
-
Sonication: Briefly sonicating the final working solution can help to dissolve any microscopic precipitates that may have formed.
-
Filtration: Consider filtering the final working solution through a 0.2 µm syringe filter before it enters your perfusion system to remove any remaining precipitate that could clog tubing or the recording pipette.[3]
Q2: I've followed the steps above, but I still see some cloudiness in my final solution. What else can I do?
A2: If you are still experiencing issues, consider the following:
-
Stock Solution Concentration: You may be using a stock solution that is too concentrated. While this compound is highly soluble in DMSO, creating a slightly less concentrated stock might facilitate its dilution into the aqueous phase.
-
Co-solvents: For particularly challenging compounds, the use of a co-solvent in your final solution can be beneficial. Common co-solvents include polyethylene glycol (PEG), cyclodextrins, or a very small percentage of a surfactant like Tween 80.[1][4] However, it is crucial to perform control experiments to ensure the co-solvent itself does not affect your experimental results.
-
pH of the Buffer: The solubility of some compounds can be pH-dependent. Ensure the pH of your recording solution is stable and appropriate for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective blocker of the slow afterhyperpolarization (sAHP), a long-lasting hyperpolarization that follows a burst of action potentials in neurons.[5] It is also known to be a subtype-selective blocker of KCNQ (Kv7) potassium channels.[6][7] By blocking these channels, this compound can increase neuronal excitability.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM). It is insoluble in water.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid: Store at room temperature.
-
In Solvent (e.g., DMSO): For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is preferable. Avoid repeated freeze-thaw cycles.[1]
Q4: What are typical working concentrations for this compound in electrophysiology experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific channels being targeted. A study on erg-mediated K+ currents in GH3 cells reported an IC50 of 4.7 µM.[8] For sAHP inhibition, concentrations in the low micromolar range are typically used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Data
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 350.46 g/mol | |
| Solubility in DMSO | up to 50 mM | |
| Solubility in Ethanol | up to 25 mM | |
| Solubility in Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid | Room Temperature | ||
| In Solvent | -20°C | up to 1 month | [1] |
| In Solvent | -80°C | up to 6 months | [1] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Patch-Clamp Electrophysiology
This protocol provides a general guideline for preparing a 10 µM final working solution of this compound in artificial cerebrospinal fluid (aCSF) from a 10 mM DMSO stock.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Artificial cerebrospinal fluid (aCSF), sterile and pre-warmed to the experimental temperature
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
0.2 µm syringe filter
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Weigh the appropriate amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.50 mg of this compound (Molecular Weight = 350.46). b. Add the this compound powder to a sterile microcentrifuge tube. c. Add 1 mL of high-purity DMSO to the tube. d. Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Prepare a 10 µM Working Solution in aCSF: a. On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature. b. Prepare your aCSF and ensure it is bubbled with carbogen (95% O2 / 5% CO2) and warmed to your experimental temperature. c. To prepare a 10 µM final solution, you will perform a 1:1000 dilution. To minimize precipitation, it is recommended to do this in a stepwise manner. d. Stepwise Dilution: i. Pipette 99 µL of pre-warmed aCSF into a sterile microcentrifuge tube. ii. Add 1 µL of the 10 mM this compound DMSO stock to the aCSF. This creates a 100 µM intermediate solution with a 1% DMSO concentration. Vortex immediately and thoroughly. iii. Pipette 900 µL of pre-warmed aCSF into a new sterile tube. iv. Add 100 µL of the 100 µM intermediate solution to the 900 µL of aCSF. This results in a final concentration of 10 µM this compound in aCSF with a final DMSO concentration of 0.1%. e. Vortex the final working solution thoroughly. f. Visually inspect the solution for any signs of precipitation. If the solution appears clear, it is ready for use in your perfusion system. If any cloudiness is observed, brief sonication may help. g. For added security against precipitation clogging your perfusion lines, you can filter the final solution through a 0.2 µm syringe filter.
-
Vehicle Control: a. It is essential to prepare a vehicle control solution containing the same final concentration of DMSO (in this case, 0.1%) in aCSF to ensure that any observed effects are due to this compound and not the solvent.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 918311-87-2 | UCL2007 | Tocris Bioscience [tocris.com]
- 6. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Determines the Kinetics of the Slow Afterhyperpolarization (sAHP) in Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
UCL 2077 Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UCL 2077, a known inhibitor of the slow afterhyperpolarization (sAHP). Our resources are designed to help you anticipate and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is primarily characterized as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2] It exhibits potent, subtype-selective inhibition of KCNQ1 and KCNQ2 potassium channels.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have several off-target effects, primarily on other types of potassium channels. Notably, it can inhibit erg-mediated potassium currents (IK(erg)) and intermediate-conductance calcium-activated potassium channels (IKCa).[5][6][7][8][9] It also has bimodal effects on KCNQ3 channels and weak inhibitory effects on KCNQ4 channels.[3][4]
Q3: At what concentration are off-target effects likely to be observed?
A3: Off-target effects can be observed at concentrations as low as 3-10 μM. For instance, the IC50 for inhibition of IK(erg) is approximately 4.7 μM.[5][8][9] Therefore, it is crucial to perform dose-response experiments to distinguish between on-target and off-target effects.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Perform control experiments using cell lines or tissues that do not express the primary target (KCNQ1/2) but do express potential off-target channels.
-
Whenever possible, use a structurally unrelated compound with similar on-target activity as a comparator.
-
Validate your findings using non-pharmacological methods, such as siRNA-mediated knockdown of the target channel.[6]
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM).[2] It should be stored at room temperature.[2] For experimental use, prepare fresh dilutions from a stock solution in the appropriate vehicle.
Troubleshooting Guides
Problem 1: Unexpected changes in cell viability or proliferation.
-
Possible Cause: Off-target effects on essential ion channels. Inhibition of channels like hERG (the protein responsible for IK(erg)) can lead to cardiotoxicity and may affect the viability of certain cell types.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a range of this compound concentrations to determine the threshold for toxicity in your specific cell line.
-
Use a panel of cell lines: Compare the effects of this compound on your cell line of interest with its effects on cell lines known to be sensitive or resistant to hERG channel blockers.
-
Assess mitochondrial function: Employ assays such as the MTT or resazurin reduction assay to evaluate metabolic activity, which can be an early indicator of cytotoxicity.
-
Monitor apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the observed decrease in viability is due to programmed cell death.
-
Problem 2: Inconsistent or unexpected electrophysiological recordings.
-
Possible Cause 1: Off-target channel modulation. The observed effects may be a combination of on-target KCNQ channel inhibition and off-target modulation of other channels, such as IK(erg) or IKCa.[5][6]
-
Troubleshooting Steps:
-
Voltage-protocol optimization: Design voltage-clamp protocols that can help to isolate the currents of interest. For example, use specific voltage steps and holding potentials to minimize the contribution of known off-target channels.
-
Pharmacological dissection: In conjunction with this compound, use specific blockers for potential off-target channels (e.g., a selective hERG blocker) to isolate the effect on the KCNQ channels.
-
Expression system validation: If using a heterologous expression system, confirm the expression and function of your target channel and ensure the absence of endogenous channels that could be affected by this compound.
-
-
Possible Cause 2: Issues with the patch-clamp setup. Problems with the seal, electrode, or recording solutions can lead to noisy or unreliable data.
-
Troubleshooting Steps:
-
Check seal resistance: Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.[10]
-
Verify solution composition: Double-check the ionic composition and pH of both the internal and external recording solutions to ensure they are appropriate for isolating the desired currents.[11][12]
-
Monitor for pipette drift: Mechanical instability can cause noise. Ensure the micromanipulator is stable and there are no vibrations affecting the setup.
-
Problem 3: Discrepancy between biochemical/binding assays and cell-based functional assays.
-
Possible Cause: The in vitro assay conditions may not fully recapitulate the cellular environment. Factors like membrane potential, post-translational modifications of the channel, and the presence of auxiliary subunits can influence drug binding and activity.
-
Troubleshooting Steps:
-
Use whole-cell or cell-attached patch clamp: These techniques provide a more physiologically relevant context for assessing ion channel function compared to isolated membrane preparations.[10][13]
-
Consider membrane potential effects: Be aware that the activity of this compound on some channels (e.g., KCNQ3 and KCNQ5) is voltage-dependent.[3][4] Design experiments to test a range of membrane potentials.
-
Investigate target engagement in intact cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended target within the cell.
-
Quantitative Data Summary
| Parameter | Target/Off-Target | Value | Cell Type/System | Reference |
| IC50 | Slow Afterhyperpolarization (sAHP) | 500 nM | Cultured Hippocampal Neurons | [1] |
| IC50 | IK(erg) (erg-mediated K+ current) | 4.7 µM | Pituitary GH3 Cells | [5][8][9] |
| KD | IK(erg) (erg-mediated K+ current) | 5.1 µM | Pituitary GH3 Cells | [5][8][9] |
| Effective Concentration | Strong Inhibition of KCNQ1 and KCNQ2 | 3 µM | Heterologous Expression | [3] |
| Effect | Weak Blockade of KCNQ4 | 3 µM | Heterologous Expression | [3] |
| Effect | Bimodal (Enhancement/Inhibition) on KCNQ3 | 3 µM | Heterologous Expression | [3][4] |
| Effect | Potentiation of KCNQ5 | 3 µM | Heterologous Expression | [3][4] |
Experimental Protocols & Methodologies
Whole-Cell Patch-Clamp Electrophysiology for KCNQ and Off-Target Channel Analysis
This protocol provides a general framework. Specific parameters should be optimized for the cell type and recording equipment used.
-
Cell Preparation: Culture cells expressing the target ion channel(s) on glass coverslips to an appropriate confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.[12]
-
Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2/5% CO2.[11]
-
Internal Solution: For potassium channel recordings, a typical solution contains (in mM): 130 K-gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[11][12]
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit the currents of interest.
-
-
Data Acquisition and Analysis:
-
Record currents before and after the application of this compound at various concentrations.
-
Use appropriate software to analyze current amplitude, activation/inactivation kinetics, and current-voltage relationships.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow … [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. personal.utdallas.edu [personal.utdallas.edu]
UCL 2077 Technical Support Center: Optimizing Concentration and Avoiding Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on using UCL 2077, a slow afterhyperpolarization (sAHP) channel blocker. The following information will help you optimize its concentration for your experiments while minimizing the risk of cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2] Its primary mechanism involves the inhibition of specific potassium channels. It is a potent inhibitor of KCNQ1 and KCNQ2 channels and also demonstrates subtype-selective effects on other KCNQ channels.[3][4] Additionally, it has been shown to decrease the amplitude of erg-mediated K+ current (IK(erg)).[5][6]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the specific ion channels being studied. For inhibition of the erg-mediated K+ current (IK(erg)) in pituitary GH3 cells, the IC50 has been reported to be 4.7 µM.[5][6] In studies on KCNQ channels expressed in heterologous cells, a concentration of 3 µM was shown to strongly inhibit KCNQ1 and KCNQ2 channels.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known cellular targets of this compound?
A3: The primary known cellular targets of this compound are voltage-gated potassium channels. Specifically, it targets:
-
KCNQ3 channels: Bimodal effect, with enhancement at negative membrane potentials and inhibition at positive potentials.[3][4]
-
KCNQ5 channels: Potentiates at more positive membrane potentials.[3][4]
-
erg-mediated K+ channels (KCNH2): Decreases the current amplitude.[5][6]
Q4: Has the toxicity of this compound been characterized?
A4: Currently, there is limited publicly available information specifically detailing the cytotoxicity or toxicity profile of this compound. As with any experimental compound, it is crucial to determine the potential toxicity in your specific cell model and experimental conditions. We recommend performing cytotoxicity assays to establish a non-toxic working concentration range.
Q5: How should I prepare and store this compound?
A5: For specific instructions on preparing and storing this compound, please refer to the datasheet provided by the supplier (e.g., Tocris Bioscience, Santa Cruz Biotechnology).[2] Generally, compounds of this nature are dissolved in a suitable solvent like DMSO to create a stock solution, which is then stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the expected concentration. | 1. Incorrect concentration: Errors in dilution or calculation. 2. Compound degradation: Improper storage or handling of this compound stock solution. 3. Cell type insensitivity: The target ion channels may not be expressed or may have low sensitivity in your specific cell line. 4. Experimental conditions: Suboptimal incubation time or other experimental parameters. | 1. Verify all calculations and prepare fresh dilutions. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Confirm the expression of target channels (e.g., KCNQ1/2, KCNH2) in your cells using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to this compound. 4. Perform a time-course experiment to determine the optimal incubation period. |
| Significant cell death or morphological changes observed. | 1. Concentration is too high: The concentration of this compound used is causing cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Perform a cytotoxicity assay (see protocol below) to determine the maximum non-toxic concentration. Test a range of lower concentrations in your functional assay. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control (solvent only) in your experiments. 3. Regularly check your cell cultures for signs of contamination. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media. 2. Variability in compound preparation: Inconsistent preparation of this compound dilutions. 3. Assay variability: Inherent variability in the experimental assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Increase the number of technical and biological replicates to improve statistical power. |
Data Presentation
Summary of Reported Effective Concentrations of this compound
| Target/Effect | Cell Type | Effective Concentration | Reference |
| Inhibition of erg-mediated K+ current (IK(erg)) | Pituitary GH3 cells | IC50 = 4.7 µM | [5][6] |
| Strong inhibition of KCNQ1 and KCNQ2 channels | Heterologous expression systems | 3 µM | [3][4] |
| Increased action current frequency | Pituitary GH3 cells | 3 µM and 10 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a CCK-8 Assay
This protocol provides a method to assess the cytotoxicity of this compound and determine the maximum non-toxic concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to each well.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the concentration at which toxicity is observed.
Protocol 2: Determining the Optimal Working Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your functional assay.
Materials:
-
Your cell line of interest
-
This compound
-
Your specific functional assay system (e.g., patch-clamp electrophysiology, fluorescence-based ion channel activity assay)
Procedure:
-
Select Concentration Range: Based on the literature and your cytotoxicity data, select a range of non-toxic concentrations of this compound to test. This range should bracket the reported effective concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare Cells: Prepare your cells according to the requirements of your functional assay.
-
Apply this compound: Apply the different concentrations of this compound to your cells and incubate for the desired period.
-
Perform Functional Assay: Conduct your functional assay to measure the effect of each this compound concentration on your parameter of interest (e.g., ion channel current, membrane potential, cellular signaling).
-
Data Analysis: Plot the measured response as a function of the this compound concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the EC50 or IC50.
-
Select Optimal Concentration: Choose the lowest concentration that gives a robust and reproducible effect in your assay while being well below the toxic concentration determined in Protocol 1.
Mandatory Visualizations
Caption: Signaling pathway of this compound and its effects on potassium channels.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | CAS#:918311-87-2 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Electrophysiology Experiments with UCL 2077
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with potential artifacts and unexpected effects when using UCL 2077 in electrophysiology experiments. Our resources are designed to help you distinguish between the intended pharmacological effects of this compound and genuine experimental artifacts, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during electrophysiology recordings involving this compound.
Q1: What is this compound and what are its primary targets?
This compound, also known as (3-(Triphenylmethyl)aminomethyl)pyridine, is primarily known as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2][3] Its mechanism of action involves the inhibition of several types of potassium channels, including:
-
KCNQ (Kv7) channels: These channels are major contributors to the sAHP.[1]
-
Erg-mediated potassium currents (IK(erg)): this compound has been shown to decrease the amplitude of these currents.[1][2][3]
-
Intermediate-conductance calcium-activated potassium (IKCa) channels: this compound can diminish the opening probability of these channels.[1][2][3]
It is important to note that this compound is not a GABAA receptor antagonist.
Q2: I'm observing an increase in neuronal firing rate after applying this compound. Is this an artifact?
An increased firing rate of action potentials (or action currents) is an expected pharmacological effect of this compound, not an artifact.[1][2][3] By blocking the sAHP, which is a period of hyperpolarization following an action potential, this compound makes it easier for the neuron to reach the threshold for firing another action potential. This leads to an increase in neuronal excitability and firing frequency.
Q3: My baseline seems to have shifted after this compound application. What could be the cause?
A small, stable shift in the baseline holding current upon drug application could be due to a liquid junction potential change if the ionic composition of your drug-containing solution differs from the bath solution. However, a drifting or unstable baseline is more likely a general electrophysiology issue. Common causes for baseline drift include:
-
Mechanical instability: Vibrations from the room or an unstable air table can cause drift. Ensure your setup is mechanically stable.
-
Temperature fluctuations: Changes in the temperature of the recording solution can lead to baseline drift. Use a temperature controller to maintain a stable temperature.
-
Reference electrode issues: A poorly chlorinated or unstable Ag/AgCl reference electrode is a common source of drift. Re-chlorinating the electrode may resolve the issue.
-
Perfusion system instability: Bubbles or inconsistent flow rates from the perfusion system can introduce mechanical and thermal instability.
Q4: I'm seeing high-frequency noise in my recording after applying this compound. Is the compound causing this?
It is unlikely that this compound itself is the direct cause of high-frequency noise. This type of noise is typically 50/60 Hz hum from nearby electrical equipment.[4] Consider the following troubleshooting steps:
-
Grounding: Ensure all components of your electrophysiology rig are connected to a common ground to avoid ground loops.[4][5]
-
Faraday Cage: Check that your Faraday cage is properly sealed and grounded.[4]
-
Isolate Noise Sources: Systematically turn off nearby electrical equipment to identify the source of the interference.[4][5]
Q5: Can this compound have off-target effects?
While this compound is known for its effects on specific potassium channels, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6][7] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration and perform appropriate control experiments.
Troubleshooting Guides
This section provides systematic guides to troubleshoot common issues encountered during electrophysiology experiments with this compound.
Guide 1: Distinguishing Pharmacological Effects from Artifacts
| Observation | Potential Cause | Troubleshooting Steps |
| Increased Firing Rate | Expected pharmacological effect of this compound (inhibition of sAHP).[1][2][3] | 1. Confirm the effect is reversible upon washout of this compound. 2. Perform a dose-response experiment to see if the effect is concentration-dependent. 3. Compare with a negative control (vehicle application). |
| Baseline Shift (Stable) | Liquid junction potential change. | 1. Measure the junction potential between your bath and drug solutions. 2. If significant, correct for it in your analysis or adjust your solutions to be as similar as possible. |
| Baseline Drift (Unstable) | Mechanical instability, temperature fluctuations, or reference electrode issues. | 1. Check the stability of your recording setup (air table, manipulators). 2. Ensure your temperature controller is functioning correctly. 3. Re-chlorinate or replace your reference electrode. |
| High-Frequency Noise | Electrical interference (50/60 Hz hum).[4] | 1. Verify proper grounding of all equipment.[4][5] 2. Ensure the Faraday cage is closed and grounded.[4] 3. Identify and isolate the source of the electrical noise.[4][5] |
| No Effect Observed | Issues with drug delivery, cell health, or experimental conditions. | 1. Confirm the concentration and stability of your this compound solution. 2. Ensure your perfusion system is delivering the drug to the cell. 3. Verify the health of the cell or slice. |
Guide 2: General Electrophysiology Rig Troubleshooting
| Problem | Possible Cause | Solution |
| Electrical Noise (50/60 Hz Hum) | Improper grounding, unshielded equipment. | Ensure a single common ground for all equipment; use a Faraday cage; identify and remove noise sources.[4][5] |
| Baseline Drift | Unstable reference electrode, temperature changes, mechanical instability. | Re-chlorinate or replace the reference electrode; use a temperature controller; ensure the rig is on a stable, anti-vibration table. |
| Difficulty Forming a Giga-ohm Seal | Dirty pipette tip, unhealthy cells, incorrect pipette pressure. | Fire-polish pipettes; use healthy cells; apply gentle positive pressure while approaching the cell.[4] |
| Losing the Cell After Break-in | Poor cell health, incorrect internal solution osmolarity. | Use healthy cells; check the osmolarity of your internal solution. |
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from published literature.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Type | IC50 Value | Reference |
| IK(erg) | Pituitary GH3 cells | 4.7 µM | [1][2] |
| IKs (Kv7.1 + KCNE1) | - | Picomolar range | [8] |
| Kv7.1 | - | Picomolar range | [8] |
Table 2: Effects of this compound on Neuronal Activity
| Parameter | Cell Type | Concentration | Effect | Reference |
| Action Current Frequency | Pituitary GH3 cells | 10 µM | Increased from 0.16 Hz to 0.71 Hz | [1] |
| IK(erg) Activation | Pituitary GH3 cells | 10 µM | Shifted midpoint by +17 mV | [1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording and Application of this compound
Objective: To measure the effect of this compound on neuronal excitability.
Materials:
-
Standard whole-cell patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system, Faraday cage).
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal pipette solution.
-
Borosilicate glass capillaries for pipettes.
-
This compound stock solution (e.g., in DMSO) and final working solution in aCSF.
Methodology:
-
Preparation:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Prepare fresh aCSF and internal solution, filtering both through a 0.22 µm filter.
-
Pull recording pipettes with a resistance of 3-6 MΩ.
-
Prepare the desired concentrations of this compound in aCSF from a stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control.
-
-
Recording:
-
Establish a stable whole-cell recording from a healthy neuron.
-
Allow the recording to stabilize for at least 5 minutes to record a baseline of spontaneous or evoked activity.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and characterize the baseline firing pattern and afterhyperpolarization.
-
-
Drug Application:
-
Begin perfusion of the vehicle control solution and record for 3-5 minutes to ensure no effect of the vehicle.
-
Switch the perfusion to the this compound-containing aCSF.
-
Allow sufficient time for the drug to reach the tissue and for the effect to stabilize (typically 5-10 minutes).
-
-
Data Acquisition:
-
Repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and the amplitude and duration of the afterhyperpolarization.
-
Record spontaneous activity to observe any changes in firing rate.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Continue recording to observe the reversibility of the drug's effects.
-
-
Analysis:
-
Measure and compare the firing frequency, interspike interval, and sAHP amplitude before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Visualizations
Caption: Signaling pathway of this compound's action on neuronal excitability.
Caption: Workflow for a typical electrophysiology experiment with this compound.
Caption: Decision tree for troubleshooting unexpected observations.
References
- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow … [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Electrophysiological characterization of the state-dependent inhibition of Kv7.1 and IKs by UCL2077 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of UCL 2077 in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use and stability of UCL 2077 in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help ensure the consistent performance of this compound in your assays.
Troubleshooting Guides
Issue: Variability in experimental results or loss of this compound activity.
This is a common problem that can often be traced back to the stability of this compound in the experimental buffer. The following guide provides a systematic approach to troubleshooting this issue.
Potential Causes and Solutions for this compound Instability
| Potential Cause | Recommended Action | Rationale |
| Precipitation | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). Perform serial dilutions in DMSO before making the final dilution into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid cellular toxicity. Pre-warm the aqueous buffer to 37°C before adding the this compound solution. | This compound is insoluble in water. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution, drastically reducing its effective concentration. |
| pH-dependent Degradation | Maintain the experimental buffer pH between 7.2 and 7.4. Use a stable, non-reactive buffer such as HEPES-buffered saline. Avoid acidic conditions (pH < 7). | The triphenylmethyl (trityl) group in this compound is susceptible to cleavage under acidic conditions. Maintaining a slightly basic to neutral pH is crucial for its stability. |
| Oxidation | Prepare fresh working solutions of this compound for each experiment. If storing solutions, protect them from light and consider purging with an inert gas (e.g., argon or nitrogen) before sealing. For long-term storage, keep stock solutions at -20°C or -80°C. | While specific data on this compound's oxidative stability is unavailable, small molecules can be susceptible to oxidation, which is often accelerated by light and exposure to air. |
| Adsorption to Plastics | Use low-binding microplates and centrifuge tubes for preparing and storing this compound solutions. | Hydrophobic compounds like this compound can adsorb to the surface of standard laboratory plastics, reducing the concentration of the compound in solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Novel Buffer
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.
1. Materials
-
This compound
-
100% DMSO (anhydrous)
-
Your experimental buffer
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into your experimental buffer to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubate Samples: Store the remaining working solution under your typical experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Compare the peak area at each time point to the T=0 sample to determine the percentage of this compound remaining.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
3. Interpretation of Results
-
A decrease of more than 10-15% in the main this compound peak area over your experimental timeframe suggests instability.
-
The appearance and increase of new peaks over time is direct evidence of degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What should I do?
A cloudy solution indicates that this compound has precipitated. This is likely due to its low aqueous solubility. To resolve this, ensure your stock solution in 100% DMSO is fully dissolved. You can try gentle warming (37°C) and vortexing. When preparing your working solution, add the DMSO stock to pre-warmed aqueous buffer slowly while vortexing. If precipitation persists, you may need to lower the final concentration of this compound or increase the percentage of DMSO (while being mindful of cell health).
Q2: What is the best buffer to use for experiments with this compound?
For electrophysiology and cell culture experiments with neurons, a HEPES-buffered saline solution with a pH of 7.2-7.4 is recommended. This provides good buffering capacity in the physiological range and avoids the potential for pH fluctuations that could affect this compound stability.
Q3: How should I store my this compound stock solution?
This compound stock solutions in 100% DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.
Q4: Can I prepare a large batch of this compound working solution in my experimental buffer and use it for several days?
It is highly recommended to prepare fresh working solutions of this compound in your aqueous experimental buffer for each experiment. The stability of this compound in aqueous solutions over extended periods has not been well characterized, and preparing fresh solutions minimizes the risk of degradation and ensures more reproducible results.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, its chemical structure suggests potential vulnerabilities. The triphenylmethyl (trityl) group is known to be labile in acidic conditions, leading to cleavage of the C-N bond. The pyridine ring, while generally stable, can be susceptible to nucleophilic attack. Therefore, avoiding acidic pH and strong nucleophiles in your experimental buffer is a prudent measure to enhance stability.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: Troubleshooting Unexpected UCL 2077 Effects on Cell Viability
This technical support center is designed for researchers, scientists, and drug development professionals who are using UCL 2077 in their experiments and encountering unexpected effects on cell viability. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a blocker of the slow afterhyperpolarization (sAHP) in neurons. It achieves this by modulating the activity of several types of potassium channels. Specifically, it is a subtype-selective blocker of KCNQ potassium channels, with potent inhibition of KCNQ1 and KCNQ2 channels. It also affects other KCNQ channels differently, potentiating KCNQ5 and having a bimodal effect on KCNQ3. Furthermore, this compound has been shown to inhibit erg-mediated potassium currents (IK(erg)) and intermediate-conductance calcium-activated potassium (IKCa) channels.
Q2: I'm observing a significant decrease in cell viability with this compound that doesn't align with my hypothesis. What could be the cause?
Unexpected cytotoxicity from this compound could stem from several factors:
-
On-target effects on cell proliferation and apoptosis: The ion channels targeted by this compound (KCNQ, hERG, IKCa) are known to play roles in regulating cell proliferation and apoptosis. Inhibition of these channels can disrupt the normal cell cycle and trigger apoptotic pathways in certain cell types.
-
Off-target effects: Like any pharmacological agent, this compound may have off-target effects at higher concentrations that could contribute to cytotoxicity.
-
Experimental artifacts: The observed decrease in viability might not be due to a true biological effect but rather an artifact of the assay itself. This can include compound precipitation or interference with the assay reagents.
Q3: Can the solvent used to dissolve this compound affect my cell viability results?
Yes, the solvent can significantly impact your results. This compound is soluble in DMSO and ethanol. However, high concentrations of these solvents can be toxic to cells. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5% for DMSO, and to include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to account for any solvent-induced effects.
Q4: I'm seeing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. Why is this happening?
A U-shaped or biphasic dose-response curve is often an indication of an experimental artifact. The most common cause is compound precipitation at high concentrations. These precipitates can interfere with the optical readings of colorimetric and fluorometric assays, leading to artificially inflated signals that are misinterpreted as increased cell viability. It is essential to visually inspect your wells for any signs of precipitation. Another possibility is direct chemical interaction of the compound with the assay reagent at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Cell Viability Results
| Potential Cause | Troubleshooting Steps | Relevant Assays |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number per well. Perform a cell titration experiment to determine the optimal seeding density. | All |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | All |
| Compound Precipitation | Visually inspect wells for precipitates, especially at high concentrations. Determine the solubility limit of this compound in your specific culture medium. If precipitation is observed, lower the concentration range or try a different solvent system (if compatible with your cells). | All |
| Inconsistent Incubation Times | Standardize all incubation times for cell seeding, compound treatment, and reagent addition across all experiments. | All |
Issue 2: Unexpectedly Low Cell Viability Readings
| Potential Cause | Troubleshooting Steps | Relevant Assays |
| Biological Effect of this compound | The observed cytotoxicity may be a true biological effect due to the role of its target channels (KCNQ, hERG, IKCa) in cell proliferation and apoptosis. Consider performing mechanistic studies, such as apoptosis assays (e.g., caspase activity, Annexin V staining), to confirm the mode of cell death. | All |
| Solvent Toxicity | Ensure the final solvent (DMSO, ethanol) concentration is non-toxic to your cells (typically <0.5%). Always include a vehicle control. | All |
| Low Cell Seeding Density | The number of viable cells may be too low to generate a strong signal. Optimize cell seeding density through a titration experiment. | MTT, Resazurin, ATP-based |
| Insufficient Incubation with Assay Reagent | The incubation time with the viability reagent may be too short for adequate signal development. Optimize the incubation time (e.g., 1-4 hours for MTT). | MTT, Resazurin |
Issue 3: Unexpectedly High Cell Viability Readings or High Background
| Potential Cause | Troubleshooting Steps | Relevant Assays |
| Compound Interference with Assay Reagent | This compound may directly react with and reduce the assay reagent (e.g., MTT, resazurin), leading to a false positive signal. Run a control with this compound in cell-free media to check for direct reactivity. If interference is observed, consider switching to a different type of viability assay (e.g., an ATP-based assay). | MTT, Resazurin |
| Compound Precipitation | At high concentrations, precipitates of this compound can scatter light or otherwise interfere with absorbance or fluorescence readings, leading to artificially high signals. Visually inspect for precipitates. | Colorimetric, Fluorometric |
| Contamination | Microbial contamination (bacteria, yeast) can metabolize the assay reagents and produce a false positive signal. Visually inspect cultures for contamination and practice good aseptic technique. | MTT, Resazurin |
| Media Components | Phenol red in culture media can interfere with the absorbance readings of colorimetric assays. Consider using phenol red-free media for the assay. | MTT, XTT |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until intracellular purple formazan crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
General Protocol for ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate Setup: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls.
-
Reagent Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add the ATP assay reagent to each well (typically in a 1:1 ratio with the cell culture volume).
-
Signal Stabilization: Mix the contents on a plate shaker for a few minutes to induce cell lysis and allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a plate luminometer. The signal is generally stable for an extended period.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
UCL 2077 Application: Technical Support Center for Long-Term Recordings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the UCL 2077 application for long-term recordings.
Troubleshooting Guides
This section provides step-by-step solutions to common issues encountered during long-term experiments with the this compound application.
Issue: Signal-to-Noise Ratio (SNR) Degradation Over Time
A gradual decrease in the quality of the recorded signal is a common challenge in long-term recordings. This guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Signal Degradation
Caption: Troubleshooting workflow for diagnosing signal degradation.
Issue: Intermittent Data Loss During Acquisition
Users may experience periods where the this compound application fails to record data, resulting in gaps in the final dataset.
-
Check System Resources: Ensure the acquisition computer has sufficient available RAM and CPU processing power. Close any unnecessary applications.
-
Hard Drive Performance: For high-frequency, multi-channel recordings, ensure the data is being written to a solid-state drive (SSD) with sufficient write speed.
-
Buffer Settings: In the this compound application settings, try increasing the size of the data acquisition buffer. This can help to smooth out temporary slowdowns in data writing to the disk.
-
Network Connectivity (for remote storage): If saving data to a network drive, ensure a stable, high-bandwidth connection. Test the network speed independently to rule out network issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal cell culture conditions for long-term recordings with the this compound system?
A1: While optimal conditions are cell-type specific, we recommend the following starting points for neuronal cultures:
-
Media: Use a high-quality, serum-free neuronal culture medium. Change 50% of the medium every 48-72 hours with pre-warmed media.
-
Temperature: Maintain a stable temperature of 37°C in the recording chamber.
-
CO2: Ensure a humidified atmosphere with 5% CO2.
-
Evaporation: Use an enclosed incubation system or a lid that minimizes media evaporation, which can alter osmolarity and ion concentrations.
Q2: How can I minimize electrical noise in my recordings?
A2: Electrical noise can be a significant issue. Here are some steps to minimize it:
-
Grounding: Ensure all equipment in the setup (microscope, amplifier, perfusion system) is connected to a common ground.
-
Faraday Cage: Use a Faraday cage to shield the recording setup from external electromagnetic interference.
-
Cable Management: Keep recording cables as short as possible and braid them to reduce noise pickup. Avoid running them parallel to power cords.
-
Identify Noise Sources: Sequentially turn off nearby electronic equipment to identify any potential sources of interference.
Q3: What are the recommended settings for detecting and sorting neuronal spikes in the this compound software?
A3: The optimal settings will vary depending on the specific neuronal population and recording quality. However, a good starting point is:
-
Detection Threshold: Set the spike detection threshold to 4-5 times the standard deviation of the baseline noise.
-
Spike Waveform Window: Use a 2-3 millisecond window to capture the full spike waveform.
-
Feature Extraction: Principal Component Analysis (PCA) is a robust method for initial feature extraction.
-
Clustering Algorithm: A density-based clustering algorithm, such as DBSCAN or a Gaussian mixture model, often performs well for separating distinct neuronal units.
Experimental Protocols
Protocol: Long-Term (7-Day) In Vitro Neuronal Activity Recording
This protocol outlines the key steps for a successful week-long recording of primary cortical neurons using the this compound system.
Experimental Workflow
Caption: Workflow for a 7-day in vitro neuronal recording experiment.
Methodology:
-
Microelectrode Array (MEA) Preparation:
-
Sterilize the MEA with 70% ethanol followed by UV exposure.
-
Coat the MEA surface with an appropriate substrate (e.g., Poly-L-lysine or PEI followed by laminin) to promote cell adhesion.
-
-
Cell Culture:
-
Isolate and plate primary cortical neurons onto the prepared MEA at a suitable density.
-
Culture the neurons for 10-14 days to allow for the formation of a mature, synaptically active network.
-
-
System Setup and Equilibration:
-
Transfer the MEA to the recording chamber of the this compound system.
-
Connect the MEA to the amplifier and ensure a stable connection.
-
Allow the culture to equilibrate in the recording setup for at least 2 hours before starting the recording.
-
-
Baseline Recording:
-
Record 24 hours of spontaneous activity to establish a stable baseline before any experimental manipulation.
-
-
Experimental Intervention:
-
Introduce the experimental variable (e.g., addition of a drug compound, electrical stimulation).
-
-
Long-Term Data Acquisition:
-
Record continuously for the desired duration (e.g., 6 additional days).
-
Carefully perform partial media changes every 48 hours to maintain culture health.
-
-
Data Analysis:
-
Use the this compound analysis suite to filter the raw data, detect and sort spikes, and analyze neuronal firing patterns and network activity.
-
Data Presentation
Table 1: Comparison of Electrode Coatings on Signal Stability
| Electrode Coating | Initial SNR (Day 1) | SNR after 7 Days | % Decrease in SNR | Cell Viability (Day 7) |
| Poly-L-lysine | 15.2 ± 1.8 | 8.1 ± 1.5 | 46.7% | 85% |
| PEI/Laminin | 18.5 ± 2.1 | 15.3 ± 1.9 | 17.3% | 92% |
| Uncoated | 9.3 ± 1.2 | 2.5 ± 0.8 | 73.1% | 60% |
Table 2: Effect of UCL-2077 Compound on Neuronal Firing Rate
Note: The following data is based on the known effects of the pharmacological agent UCL-2077, which is an ion channel blocker, and is presented here as a hypothetical experiment using the this compound recording application.
| Treatment Group | Mean Firing Rate (Hz) - Baseline | Mean Firing Rate (Hz) - 24h Post-Treatment | Change in Firing Rate |
| Vehicle Control | 2.5 ± 0.4 | 2.6 ± 0.5 | +4.0% |
| 1 µM UCL-2077 | 2.8 ± 0.6 | 4.1 ± 0.7 | +46.4% |
| 10 µM UCL-2077 | 2.6 ± 0.5 | 5.9 ± 0.9 | +126.9% |
Signaling Pathway
Hypothetical Downstream Effects of KCNQ Channel Inhibition by UCL-2077
The compound UCL-2077 is known to inhibit certain potassium channels, such as those in the KCNQ family. This can lead to increased neuronal excitability. The following diagram illustrates a plausible signaling pathway affected by this action.
Caption: Signaling pathway of increased neuronal excitability via UCL-2077.
Technical Support Center: UCL 2077 Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and washout of UCL 2077 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective blocker of the slow afterhyperpolarization (sAHP) channels.[1] It primarily targets voltage-gated potassium channels, exhibiting potent inhibition of KCNQ1 and KCNQ2 subunits.[1] Its action leads to an increase in neuronal excitability.
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water. For experimental use, it is typically dissolved in DMSO to create a stock solution, which is then diluted to the final concentration in the experimental buffer.
Q3: Is the effect of this compound reversible?
Yes, the inhibitory effects of this compound on ion channels are reversible. One study demonstrated that after the application of 10 μM UCL-2077, which reduced the peak amplitude of the IK(erg) current, a subsequent washout allowed the current amplitude to return to near pre-application levels.[1]
Q4: How can I be sure that the observed effects are specific to this compound's action on sAHP channels?
To confirm the specificity of this compound's effects, it is crucial to perform thorough washout experiments to demonstrate the reversal of the effect. Additionally, using a structurally different sAHP channel blocker as a positive control can help verify that the observed phenotype is due to the intended pharmacological action.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on effective washout.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or slow washout of this compound effect | Hydrophobic nature of this compound: The compound may adhere to the perfusion tubing or the surface of the experimental chamber. | 1. Prolong Washout Duration: Extend the washout period to allow for complete diffusion and removal of the compound. A minimum of 10-20 minutes is recommended as a starting point. 2. Increase Perfusion Rate: A faster flow rate can enhance the clearance of the compound from the experimental chamber. 3. Use a "Dummy" Washout Solution: Before the actual washout with the recording solution, perfuse the system with a solution containing a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to help sequester and remove residual hydrophobic compound. 4. Optimize Tubing Material: Consider using tubing with low drug-binding properties, such as FEP (Fluorinated ethylene propylene). |
| High concentration of this compound used: Higher concentrations of hydrophobic drugs can be more difficult to wash out completely. | 1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired biological effect to facilitate easier washout. 2. Concentration-Dependent Reversibility: Be aware that the reversibility of some KCNQ channel blockers, like XE991, is concentration-dependent. At higher concentrations, complete recovery may not be achievable within a standard washout period.[2] | |
| Precipitation of this compound in the experimental buffer | Poor solubility in aqueous solution: this compound is insoluble in water, and adding a concentrated DMSO stock to an aqueous buffer can cause precipitation. | 1. Optimize Final DMSO Concentration: Maintain a final DMSO concentration in the recording solution that is non-toxic to the cells but sufficient to keep this compound in solution (typically ≤ 0.1%). 2. Stepwise Dilution: When preparing the final concentration, add the DMSO stock solution to a smaller volume of buffer first, mixing thoroughly, before adding it to the final volume. 3. Vortexing/Mixing: Ensure vigorous mixing when diluting the DMSO stock into the aqueous buffer to promote dispersion and prevent localized high concentrations that can lead to precipitation. |
| Variability in experimental results | Incomplete washout between experiments: Residual this compound from a previous experiment can affect subsequent recordings. | 1. Thorough System Cleaning: After each experiment, flush the perfusion system extensively with a cleaning solution (e.g., 70% ethanol) followed by deionized water and then the standard recording buffer. 2. Dedicated Perfusion Lines: If possible, use dedicated perfusion lines for experiments involving hydrophobic compounds to avoid cross-contamination. |
Experimental Protocols
Protocol for Effective Washout of this compound in Electrophysiology Experiments
This protocol is a general guideline and may require optimization based on the specific experimental setup and cell type.
Materials:
-
Standard extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
This compound stock solution in DMSO
-
Perfusion system with adjustable flow rate
Procedure:
-
Baseline Recording: Establish a stable baseline recording of the desired physiological parameter (e.g., ionic current, membrane potential) in the standard extracellular solution for at least 5-10 minutes.
-
Application of this compound:
-
Prepare the desired final concentration of this compound in the extracellular solution. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).
-
Perfuse the experimental chamber with the this compound-containing solution until a stable effect is observed.
-
-
Washout Procedure:
-
Switch the perfusion system back to the standard extracellular solution (without this compound).
-
Increase the perfusion rate to 2-3 times the rate used for drug application to facilitate rapid exchange of the solution in the chamber.
-
Continue the washout for a minimum of 10-20 minutes. For higher concentrations of this compound, a longer duration may be necessary.
-
Monitor the recorded parameter to observe the reversal of the drug effect. The washout is considered complete when the parameter returns to the baseline level.
-
-
Data Analysis: Compare the measurements taken during the baseline, drug application, and post-washout phases to quantify the reversibility of the this compound effect.
Quantitative Data on Washout Efficiency of a KCNQ Channel Blocker
The following table summarizes data on the washout of XE991, a KCNQ channel blocker with a similar mechanism to this compound. This data highlights the concentration-dependent nature of washout efficiency.
| Compound | Concentration | Washout Duration | % Recovery of Current | Reference |
| XE991 | 3 µM | Not specified | Readily reversible | [2] |
| XE991 | 10 µM | 10 minutes | ~76% | [2] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in modulating neuronal excitability.
Experimental Workflow for this compound Washout
Caption: A step-by-step workflow for a typical this compound washout experiment.
Troubleshooting Logic for Incomplete Washout
Caption: A logical flow diagram for troubleshooting incomplete washout of this compound.
References
- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in UCL 2077 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experimental results involving UCL 2077.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors. Key areas to investigate include the integrity of the compound, cell culture conditions, and assay execution. Ensure your this compound stock is pure and properly stored to prevent degradation.[1] Cell health is paramount; use cells within a consistent and low passage number range, as high-passage cells can exhibit altered drug responses.[1][2][3] Finally, reagent variability, especially between different lots of media or serum, can significantly impact cell growth and drug sensitivity, leading to IC50 shifts.[1] An acceptable range of variation for cell-based assays is often considered to be within a two- to three-fold difference; larger variations warrant a thorough investigation into these potential causes.[1]
Q2: I'm observing significant well-to-well variability within the same microplate. What should I check?
A2: Well-to-well variability often points to technical errors during assay setup. Pipetting inaccuracies are a primary culprit; ensure your pipettes are calibrated and that you are using appropriate techniques to avoid errors in the volumes of cells or compounds dispensed.[4] "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can alter media concentration and affect cell growth.[4][5] To mitigate this, consider filling the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.[4][5] Uneven cell seeding is another common issue; make sure to have a homogeneous cell suspension before plating.[4]
Q3: My electrophysiology recordings for ion channel activity are noisy. How can I reduce the noise?
A3: Electrical noise is a frequent challenge in electrophysiology.[6] Common sources include line noise (50/60 Hz) from power cords and overhead lights, as well as interference from other laboratory equipment like computers and centrifuges.[5][6][7] To troubleshoot, start by simplifying your setup to the essential components (amplifier, microscope, computer) and systematically reintroduce other equipment to identify the source of the noise.[5][6] Ensure proper grounding of your equipment, ideally in a star pattern to a single grounding point, to avoid ground loops.[8][9] Using a Faraday cage is also essential to shield your setup from external electromagnetic fields.[8]
Q4: Can cell passage number really affect my results with this compound?
A4: Absolutely. Continuous cell lines can undergo significant changes with increasing passage number.[3][10] These alterations can include changes in morphology, growth rates, protein expression, and importantly, their response to stimuli like this compound.[3][10][11] For instance, the expression profile of ion channels, the targets of this compound, can be affected by the passage number. It is crucial to use cells within a defined, low-passage range for your experiments to ensure consistency and reproducibility.[2][12]
Q5: How do I handle lot-to-lot variability in my reagents?
A5: Lot-to-lot variation in reagents, such as antibodies, serum, and media, is a significant source of experimental inconsistency.[1][13] This is particularly true for immunoassays and cell-based assays.[14] To manage this, it is recommended to test new lots of critical reagents against the old lot using a set of standard samples before introducing them into your main experiments.[13] For critical assays, consider purchasing a larger quantity of a single lot to ensure consistency over a longer period. Always document the lot numbers of all reagents used in your experiments.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide addresses common issues leading to variability in cell-based assays, such as cell viability or signaling assays, when testing compounds like this compound.
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Gently swirl the cell suspension before each pipetting step to ensure a homogenous mixture. Use wide-bore pipette tips for suspension cells to minimize clumping.[5] |
| Pipetting errors | Ensure pipettes are properly calibrated. For multi-well plates, use a multi-channel pipette for adding reagents to minimize timing differences.[4][5] | |
| Edge effects | Fill the outer wells of the microplate with sterile PBS or media to create a humidity barrier and avoid using them for experimental samples.[4][5] | |
| Drift in results over time (e.g., IC50 increases or decreases) | Change in cell passage number | Use cells within a narrow and low passage number range (e.g., passages 5-15) for all related experiments.[2][12] Establish a master and working cell bank to ensure a consistent supply of low-passage cells.[12] |
| Lot-to-lot reagent variability | Qualify new lots of critical reagents (e.g., FBS, antibodies) by comparing their performance to the previous lot with control samples.[13] | |
| Compound degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.[1] | |
| Low or no signal in treated wells | Incorrect compound concentration | Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions and confirm the accuracy of your calculations. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Check for signs of contamination.[4] | |
| Assay detection issues | Confirm that the plate reader settings (e.g., wavelength, gain) are appropriate for your assay. Ensure all assay reagents are within their expiration dates and have been stored correctly.[5] | |
| High background signal | Contamination of reagents or media | Use fresh, sterile reagents and media. Regularly check your stock solutions for any signs of contamination.[15] |
| Insufficient washing steps | If your assay involves washing steps, ensure they are performed thoroughly to remove any unbound reagents or interfering substances.[4] |
Guide 2: Troubleshooting Whole-Cell Patch Clamp Recordings
This guide focuses on common issues encountered during electrophysiological recordings of ion channels, such as the erg-mediated potassium channels affected by this compound.
| Symptom | Potential Cause | Recommended Solution |
| High electrical noise (50/60 Hz hum) | Ground loop | Ensure all equipment is grounded to a single point in a "star" configuration. Avoid daisy-chaining ground connections.[8][9] |
| Electromagnetic interference | Use a Faraday cage to shield the setup. Switch off nearby equipment that is not in use, such as centrifuges, and dim overhead fluorescent lights.[7][8] | |
| Unstable seal (GΩ seal is lost) | Poor pipette quality | Use freshly pulled glass pipettes with a resistance of 3-7 MΩ. Ensure the pipette tip is clean.[16] |
| Mechanical drift | Ensure the micromanipulator is stable and not drifting. Allow the setup to thermally equilibrate before starting recordings. | |
| Cell health | Use healthy, viable cells. Debris in the culture dish can interfere with seal formation. | |
| High series resistance (Rs) | Small pipette tip or incomplete rupture of the cell membrane | Use pipettes with a slightly larger tip opening (lower resistance). Apply brief, gentle suction after forming a GΩ seal to ensure complete rupture of the membrane.[17] Compensate for Rs using the amplifier's circuitry, typically up to 80-90%.[17] |
| No current or very small currents | Channel is not expressed or is inactive | Verify the expression of the target ion channel in your cell line. Ensure the voltage protocol is appropriate to elicit the expected currents. |
| Blockage of the pipette tip | Ensure the intracellular solution is filtered and free of precipitates. | |
| Run-down of currents over time | Washout of essential intracellular components | Consider using the perforated patch technique to preserve the intracellular environment. Include ATP and GTP in your intracellular solution to support channel function. |
Data Presentation
Table 1: Impact of Cell Passage Number on Experimental Readouts
High-passage cell lines can exhibit significant changes in their characteristics, leading to variability in experimental results.[3][10]
| Parameter | Low Passage (P5-P15) | High Passage (P40+) | Potential Impact on this compound Experiments |
| Receptor/Ion Channel Expression | Consistent and representative of the original cell line | Altered expression levels, potential loss of specific subtypes | Changes in the number of this compound target sites, leading to shifts in potency (IC50) and efficacy. |
| Growth Rate | Predictable and consistent | Often faster, but can also decrease with senescence | Affects optimal cell seeding density and the timing of compound addition. |
| Morphology | Uniform and characteristic of the cell line | Can become irregular or fibroblastic | May indicate underlying genetic and phenotypic drift affecting cellular responses. |
| Drug Sensitivity | Consistent response to reference compounds | Increased or decreased sensitivity, higher variability | Inconsistent IC50 values for this compound and control compounds. |
Table 2: Effect of Reagent Lot-to-Lot Variability on IC50 Values
Different lots of biological reagents can introduce significant variability into assay results.[1][13]
| Reagent | Lot A (Reference) | Lot B (New) | Observed % Difference in IC50 | Recommended Action |
| Fetal Bovine Serum (FBS) | IC50 of this compound = 5.2 µM | IC50 of this compound = 9.8 µM | +88% | Qualify the new lot of FBS by testing its effect on cell growth and the IC50 of a control compound before use in critical experiments. |
| Assay Antibody | Signal-to-Background = 12 | Signal-to-Background = 7 | -42% in assay window | Titrate the new antibody lot to determine the optimal concentration. Re-validate the assay with the new lot. |
| Culture Medium | IC50 of this compound = 4.9 µM | IC50 of this compound = 5.3 µM | +8% | Within acceptable limits for many cell-based assays. Monitor for any trends over time. |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch Clamp Recording for Measuring erg-Mediated Potassium Currents
This protocol provides a detailed procedure for recording erg-mediated potassium currents (IKr), a known target of this compound, in a heterologous expression system (e.g., HEK293 cells).
1. Cell Preparation:
-
Plate cells expressing the hERG channel onto glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number to ensure consistent channel expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Filter the solution before use.[18]
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[16]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
4. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a recording pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target cell and gently press the pipette tip against the cell membrane.
-
Release the positive pressure to allow the formation of a high-resistance seal (GΩ seal).[19]
-
Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[18]
-
Compensate for pipette and cell capacitance and series resistance.
5. Voltage Protocol for IKr:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to observe the characteristic tail current as the channels recover from inactivation and then deactivate.
-
Apply test pulses to a range of voltages to determine the voltage-dependence of activation.
6. Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).
-
Measure the peak tail current amplitude at -50 mV to assess the effect of this compound on IKr.
-
Analyze the data to determine changes in current amplitude, activation/deactivation kinetics, and voltage dependence.
Mandatory Visualization
Diagram 1: Factors Contributing to Experimental Variability
Caption: Key factors contributing to variability in experimental results.
Diagram 2: Experimental Workflow for Screening Ion Channel Modulators
Caption: A typical workflow for screening and identifying ion channel modulators.
Diagram 3: Simplified Signaling Pathway for hERG Channel Regulation
Caption: Simplified signaling pathways involved in the regulation of the hERG potassium channel.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. korambiotech.com [korambiotech.com]
- 4. cephamls.com [cephamls.com]
- 5. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. plexon.com [plexon.com]
- 8. Grounding Guide - NPI Electronic [npielectronic.com]
- 9. blog.a-msystems.com [blog.a-msystems.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Graphviz [graphviz.org]
- 12. Types of Factors and Types of Variance – Math326 Notebook [byuistats.github.io]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
UCL 2077: A Subtype-Selective Modulator of KCNQ Channels
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecular compounds with their targets is paramount. This guide provides a comprehensive comparison of UCL 2077's selectivity for KCNQ potassium channels, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This compound has emerged as a valuable pharmacological tool due to its subtype-selective modulation of the KCNQ (or Kv7) family of voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability and are implicated in a variety of physiological processes and pathological conditions, including epilepsy and cardiac arrhythmias.[4] Unlike broad-spectrum KCNQ channel blockers such as XE991, this compound exhibits a distinct profile of activity across the different KCNQ subtypes, making it a more precise instrument for dissecting the specific roles of these channels.[1]
Comparative Selectivity Profile
This compound demonstrates a clear preference for certain KCNQ channel subtypes. At a concentration of 3 µM, it potently inhibits KCNQ1 and KCNQ2 channels.[1][2] In contrast, its effects on KCNQ3, KCNQ4, and KCNQ5 are more complex, ranging from weak blockade to potentiation. This nuanced activity profile distinguishes it from less selective compounds and provides a basis for its use in selectively targeting specific KCNQ-mediated functions.
Quantitative Comparison of this compound's Effect on KCNQ Channels
| Channel Subtype | Effect of 3 µM this compound | IC50 (at 0 mV) | Key Observations |
| KCNQ1 | ~97% block | Not determined (complete block at 3 µM) | Strong, voltage-independent inhibition.[1] |
| KCNQ2 | Strong attenuation | 1.1 ± 0.1 µM | Potent, voltage-independent inhibition.[1][5] |
| KCNQ3 | Bimodal: Enhancement at negative potentials, 13 ± 4% block at 0 mV | Not applicable (bimodal effect) | Facilitates currents via a leftward shift in voltage-dependence, dependent on tryptophan 265.[1][2] |
| KCNQ4 | Weak block (36 ± 10% at 0 mV) | Not determined | Induces a rightward shift in the voltage-dependence of activation.[1][3] |
| KCNQ5 | Potentiation (30 ± 12% increase at 0 mV) | Not applicable (potentiator) | Enhancement of currents observed only at positive membrane potentials.[1][2][3] |
| KCNQ2/3 (heteromer) | Intermediate inhibition | 6.8 µM | The response of the heteromeric channel is intermediate to that of the homomeric KCNQ2 and KCNQ3 channels.[1] |
Experimental Methodologies
The validation of this compound's selectivity was primarily conducted using electrophysiological techniques on heterologous expression systems.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the currents mediated by specific KCNQ channel subtypes.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunit (KCNQ1, KCNQ2, KCNQ3, KCNQ4, or KCNQ5). For heteromeric channels, plasmids for the respective subunits (e.g., KCNQ2 and KCNQ3) are co-transfected. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recordings: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.3 with KOH.
-
Recording Equipment: A patch-clamp amplifier and data acquisition system are used to record ionic currents. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane.
-
-
Voltage Protocol: To elicit KCNQ currents, cells are typically held at a holding potential of -80 mV or -90 mV. Depolarizing voltage steps are then applied in increments (e.g., from -100 mV to +40 mV) for a duration of 1-2 seconds to activate the channels.
-
Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The compound is applied to the recorded cell via a perfusion system. Control recordings are taken before and after drug application to ensure the stability of the recording and to wash out the compound.
-
Data Analysis: The peak or steady-state current amplitude at each voltage step is measured before and after the application of this compound. The percentage of block or potentiation is calculated. For dose-response analysis, various concentrations of this compound are applied, and the resulting current inhibition is fitted to a Hill equation to determine the IC50 value. To analyze the voltage-dependence of activation, conductance (G) is calculated from the current (I) and plotted against the test potential. The resulting G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V0.5).
Visualizing Experimental Workflow and Signaling
To better illustrate the processes involved in validating this compound's selectivity, the following diagrams are provided.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are KCNQ (Kv7) modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to M-Current Inhibitors: UCL 2077 vs. XE991
For researchers in neuroscience and drug development, the M-current, a non-inactivating potassium current mediated by Kv7 (KCNQ) channels, is a critical regulator of neuronal excitability. Its modulation offers a promising avenue for therapeutic intervention in various neurological and psychiatric disorders. Two prominent pharmacological tools used to investigate the M-current are UCL 2077 and XE991. This guide provides a detailed comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
XE991 is a potent, non-selective blocker of Kv7 channels, making it a "gold standard" for inducing a general M-current blockade. In contrast, this compound exhibits significant subtype selectivity, primarily targeting KCNQ1 and KCNQ2/3-containing channels, which are major contributors to the neuronal M-current. This selectivity can be advantageous for dissecting the specific roles of different KCNQ subtypes in neuronal function. The choice between these two compounds will ultimately depend on the specific experimental question being addressed.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the inhibitory potency of this compound and XE991 on various Kv7 (KCNQ) channel subtypes that contribute to the M-current. The data presented are IC50 values, representing the concentration of the compound required to inhibit 50% of the current.
| KCNQ Subtype | This compound IC50 | XE991 IC50 | Key Contributor to Neuronal M-Current? |
| KCNQ1 | ~30 nM (80% block at this concentration)[1] | 0.75 µM[2] | No (primarily cardiac) |
| KCNQ2 | 0.8 µM[1] | 0.71 µM[3] | Yes |
| KCNQ3 | Weakly sensitive (13% block at 3 µM)[1] | - | Yes (primarily as heteromers with KCNQ2) |
| KCNQ2/KCNQ3 | Intermediate sensitivity[4] | 0.6 - 0.98 µM[2] | Yes |
| KCNQ4 | Weakly sensitive (36% block at 3 µM)[1] | - | Yes (less widespread than KCNQ2/3) |
| KCNQ5 | Potentiates at positive potentials[4] | - | Yes (less widespread than KCNQ2/3) |
Note: IC50 values can vary depending on the experimental conditions and expression system.
Mechanism of Action
XE991 acts as a state-dependent inhibitor of Kv7 channels, showing a preference for the activated state of the channel.[5] Its inhibition is voltage-dependent and becomes more pronounced at more depolarized membrane potentials where the channels are more likely to be open.[5]
This compound also demonstrates a complex, subtype-selective mechanism. On KCNQ2 channels, it acts as a potent blocker.[1] However, its effect on KCNQ3 is bimodal: it can enhance currents at negative membrane potentials while inhibiting them at positive potentials.[1][4] This suggests that this compound's impact on the M-current, which is generated by KCNQ2/3 heteromers, may be more nuanced than that of the broad-spectrum blocker XE991.
Experimental Protocols
The following is a generalized protocol for assessing the effects of this compound and XE991 on M-currents using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.
1. Cell Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density.
-
For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
2. Electrophysiological Recording:
-
Transfer a coverslip or brain slice to a recording chamber on the stage of an upright microscope.
-
Perfuse the chamber with aCSF at a constant rate.
-
Obtain whole-cell patch-clamp recordings from the target neurons using borosilicate glass pipettes (4-6 MΩ resistance) filled with an appropriate internal solution.
-
Record M-currents in voltage-clamp mode. A typical protocol to elicit the M-current involves holding the neuron at -20 mV to activate the current and then stepping to more hyperpolarized potentials (e.g., -60 mV) to observe the deactivating tail current.
3. Drug Application:
-
Prepare stock solutions of this compound and XE991 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in aCSF immediately before application.
-
Apply the drug-containing aCSF to the recording chamber via the perfusion system.
-
Record the M-current before, during, and after drug application to assess the inhibitory effect.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. Effects of KCNQ channel modulators on the M-type potassium current in primate retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: UCL 2077 vs. Apamin in Blocking Afterhyperpolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of UCL 2077 and apamin, two prominent pharmacological tools used to investigate the afterhyperpolarization (AHP) phase of the neuronal action potential. We will delve into their mechanisms of action, selectivity, and efficacy, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Overview and Mechanism of Action
Following a burst of action potentials, neurons typically exhibit a period of hyperpolarization known as afterhyperpolarization (AHP). This phenomenon is crucial for regulating neuronal firing patterns, and it is primarily mediated by the activation of calcium-activated potassium channels (KCa). The AHP is broadly divided into two main components: the medium AHP (mAHP) and the slow AHP (sAHP), which are mediated by different subtypes of KCa channels.
Apamin , a well-characterized neurotoxin isolated from bee venom, is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels. These channels are primarily responsible for the mAHP. Apamin's mechanism of action is allosteric modulation, where it binds to a site on the channel's outer vestibule, inducing a conformational change that prevents the channel from opening, rather than directly occluding the pore.[1]
This compound (3-(triphenylmethylaminomethyl)pyridine) is a synthetic compound identified as a selective blocker of the slow afterhyperpolarization (sAHP). While the exact molecular identity of the channel underlying the sAHP is still under investigation, this compound has been instrumental in differentiating the sAHP from the mAHP. It has been shown to have minimal effects on SK channels, the primary targets of apamin.
A key distinction in their primary targets is that apamin selectively blocks SK channels responsible for the mAHP, while this compound is recognized as a blocker of the sAHP. Experimental evidence has shown that this compound and apamin affect spike firing in hippocampal neurons in distinct ways, providing further support that SK channels do not underlie the sAHP.
Quantitative Comparison of Blocker Efficacy and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and apamin on their primary targets and notable off-target channels. This data is crucial for determining appropriate experimental concentrations and understanding potential confounding effects.
Table 1: this compound - IC50 Values for Various Ion Channels
| Target Channel | Preparation | IC50 | Reference |
| sAHP | Hippocampal Neurons in Culture | 0.5 µM | [2] |
| Hippocampal Slice Preparation | ~10 µM | [2] | |
| KCNQ1 | Heterologous Expression | Potent Inhibition at 3 µM | [3][4] |
| KCNQ2 | Heterologous Expression | Strong Inhibition at 3 µM | [3][4] |
| KCNQ3 | Heterologous Expression | 16.3 µM | [5] |
| KCNQ2/3 | Heterologous Expression | 6.8 µM | [3] |
| erg-mediated K+ current (IK(erg)) | Pituitary GH3 cells | 4.7 µM | [2] |
Table 2: Apamin - IC50 Values for Various Ion Channels
| Target Channel | Preparation | IC50 | Reference |
| KCa2.1 (SK1) | Heterologous Expression | 4.1 nM | [6] |
| KCa2.2 (SK2) | Heterologous Expression | 87.7 pM | [6] |
| KCa2.3 (SK3) | Heterologous Expression | 2.3 nM | [6] |
| Kv1.3 | Heterologous Expression | 13 nM | [7] |
Experimental Protocols
The following is a representative protocol for investigating the effects of this compound and apamin on afterhyperpolarization in hippocampal slices using whole-cell patch-clamp electrophysiology. This protocol is a synthesis of standard procedures described in the cited literature.
Hippocampal Slice Preparation
-
Anesthesia and Brain Extraction: Anesthetize an adult rodent (e.g., Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a sucrose-based cutting solution to improve neuronal viability. The composition of a typical cutting ACSF is (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting ACSF.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing standard ACSF (e.g., 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2 mM CaCl2, and 10 mM dextrose) bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer and Perfusion: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Cell Identification: Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution. A typical intracellular solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with the pH adjusted to 7.3 with KOH.
-
Giga-seal Formation and Whole-Cell Configuration: Approach a target neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Data Acquisition: Record membrane potential and current using a patch-clamp amplifier. To elicit afterhyperpolarizations, inject a depolarizing current pulse (e.g., 1 nA for 100 ms) to trigger a train of action potentials.
-
Pharmacological Application: After obtaining a stable baseline recording of the AHP, perfuse the slice with ACSF containing the desired concentration of either this compound (e.g., 10 µM) or apamin (e.g., 100 nM). Record the AHP again to determine the effect of the blocker. A washout period with standard ACSF can be performed to assess the reversibility of the block.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in afterhyperpolarization and the experimental workflow for comparing this compound and apamin.
Caption: Signaling pathway of afterhyperpolarization and points of intervention for apamin and this compound.
Caption: Experimental workflow for comparing the effects of this compound and apamin on afterhyperpolarization.
Conclusion
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apamin | Ca2+-Activated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 7. The small neurotoxin apamin blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating sAHP Inhibition: A Comparative Analysis of UCL 2077 and Established Positive Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCL 2077, a known inhibitor of the slow afterhyperpolarization (sAHP), with established positive controls. The following sections detail the experimental data, protocols, and underlying signaling pathways to aid in the validation and assessment of novel sAHP inhibitors.
The slow afterhyperpolarization (sAHP) is a prolonged hyperpolarizing phase following a burst of action potentials in neurons, primarily mediated by the efflux of potassium ions through specific Ca2+-activated potassium channels. This current plays a crucial role in regulating neuronal excitability, firing frequency, and synaptic plasticity. Consequently, pharmacological modulation of the sAHP is a significant area of interest in neuroscience and drug discovery for conditions such as epilepsy and cognitive disorders.
This compound (3-(triphenylmethylaminomethyl)pyridine) has emerged as a valuable tool for studying the sAHP due to its inhibitory effects. This guide provides a framework for validating the sAHP inhibitory activity of compounds like this compound by comparing its performance against well-characterized positive controls: apamin, a selective peptide toxin, and the neuromodulators isoproterenol and carbachol.
Comparative Efficacy of sAHP Inhibitors
The following table summarizes the quantitative data for this compound and the positive controls. It is important to note that the inhibitory mechanisms of these compounds differ, which is reflected in their potency and the nature of their effects on the sAHP.
| Compound | Mechanism of Action | Target | IC50 / Effective Concentration | sAHP Inhibition |
| This compound | Direct channel block (putative) | Channels underlying sAHP (molecular identity not fully resolved), KCNQ channels | ~0.5 µM (cultured hippocampal neurons)[1], ~10 µM (hippocampal slices)[1] | ~60% inhibition at 10 µM in hippocampal slices[2] |
| Apamin | Direct channel block | Small-conductance Ca2+-activated K+ (SK) channels (KCa2.1, KCa2.2, KCa2.3) | KCa2.1: 4.1 nM, KCa2.2: 87.7 pM, KCa2.3: 2.3 nM[3] | Primarily inhibits the medium AHP (mAHP); little to no effect on the sAHP in many central neurons[2] |
| Isoproterenol | Neuromodulatory (β-adrenergic receptor agonist) | β-adrenergic receptors, leading to PKA activation and channel modulation | Not typically reported for direct sAHP current inhibition | Reduces sAHP amplitude |
| Carbachol | Neuromodulatory (cholinergic agonist) | Muscarinic acetylcholine receptors, leading to modulation of various signaling pathways | Not typically reported for direct sAHP current inhibition | Reduces sAHP amplitude |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the underlying molecular pathways and the experimental steps involved.
Caption: sAHP signaling and points of inhibition.
The validation of a putative sAHP inhibitor like this compound involves a systematic electrophysiological approach.
Caption: Workflow for sAHP inhibitor validation.
Experimental Protocols
A detailed methodology is crucial for the reproducible validation of sAHP inhibitors. The following is a generalized whole-cell patch-clamp protocol for recording sAHP from pyramidal neurons in acute hippocampal slices.
1. Preparation of Acute Hippocampal Slices:
-
Animals: Wistar rats (postnatal day 14-21).
-
Anesthesia: Isoflurane or other approved anesthetic.
-
Dissection: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2.
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until recording.
2. Whole-Cell Patch-Clamp Recording:
-
Recording Chamber: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution: The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Recording:
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and the neuron membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record in current-clamp mode. Hold the membrane potential at approximately -65 mV.
-
3. sAHP Induction and Measurement:
-
Stimulation: Elicit a train of action potentials (e.g., 5-10 action potentials at 50-100 Hz) by injecting a brief depolarizing current pulse (e.g., 1 nA for 100-200 ms).
-
Measurement: The sAHP is measured as the peak hyperpolarization following the spike train, relative to the baseline resting membrane potential. The amplitude and duration of the sAHP should be recorded.
4. Drug Application:
-
Baseline: Record a stable baseline sAHP for at least 5-10 minutes.
-
Application: Bath-apply the test compound (e.g., this compound) or positive controls at the desired concentrations.
-
Recording during Application: Continuously record the sAHP to observe the onset and steady-state effect of the drug.
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effect.
5. Data Analysis:
-
Measure the peak amplitude of the sAHP before, during, and after drug application.
-
Calculate the percentage of inhibition of the sAHP amplitude.
-
If multiple concentrations are tested, construct a concentration-response curve and calculate the IC50 value.
-
Perform appropriate statistical analysis to determine the significance of the observed effects.
Discussion and Interpretation
When validating a novel sAHP inhibitor, it is critical to consider the distinct mechanisms of the chosen positive controls.
-
This compound serves as a benchmark for a compound that directly or indirectly blocks the channels responsible for the sAHP. Its efficacy can be directly compared in terms of percentage inhibition and, where possible, IC50 values.
-
Apamin is a crucial control to assess the involvement of SK channels. If a compound inhibits the sAHP without affecting the apamin-sensitive mAHP, it suggests selectivity for the channels underlying the slow component of the afterhyperpolarization.[2]
-
Isoproterenol and Carbachol are important for understanding if a compound's mechanism involves neuromodulatory pathways. These agents act via G-protein coupled receptors to modulate the sAHP, often through the activation of protein kinases that phosphorylate the sAHP channels or associated proteins. A novel inhibitor's interaction with these pathways can provide valuable insight into its mechanism of action.
By employing a rigorous experimental design and utilizing a panel of well-characterized positive controls, researchers can confidently validate the sAHP inhibitory properties of new chemical entities, paving the way for the development of novel therapeutics targeting neuronal excitability.
References
- 1. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
A Comparative Analysis of UCL 2077 and Other sAHP Blockers for Researchers
For Immediate Publication
A Comprehensive Guide to sAHP Channel Blockers: A Comparative Analysis of UCL 2077 and Alternatives
Cambridge, MA – In the intricate landscape of neuroscience research and drug development, the modulation of neuronal excitability is a key area of investigation. The slow afterhyperpolarization (sAHP), a prolonged hyperpolarizing phase following a burst of action potentials, is a critical regulator of neuronal firing patterns and has been implicated in learning and memory. This guide provides a detailed comparative analysis of this compound, a notable sAHP channel blocker, and other agents used to modulate sAHP, with a focus on experimental data and methodologies for the discerning researcher.
The sAHP is mediated by a distinct class of calcium-activated potassium channels. While the precise molecular identity of the sAHP channel remains a subject of ongoing research, its functional role is well-established. Blockade of this channel can significantly enhance neuronal excitability, a property of considerable interest for therapeutic interventions in cognitive disorders.
Comparative Efficacy and Selectivity
This compound has emerged as a valuable pharmacological tool for studying the sAHP. It is a selective blocker of the sAHP with reported IC50 values of 0.5 µM in cultured hippocampal neurons and approximately 10 µM in hippocampal slice preparations.[1][2] A key feature of this compound is its minimal impact on other ion channels, including Ca2+ channels, and on basic neuronal properties like action potential waveform and input resistance.[1][2]
In contrast, other compounds often used to probe afterhyperpolarizations, such as apamin and UCL 1684, primarily target the small-conductance calcium-activated potassium (SK) channels, which are now understood to mediate the medium AHP (mAHP) rather than the sAHP.[1] This distinction is crucial for the precise dissection of neuronal physiology.
Table 1: Quantitative Comparison of sAHP and SK Channel Blockers
| Compound | Primary Target | IC50 | Experimental Preparation | Key Distinctions |
| This compound | sAHP Channel | 0.5 µM | Cultured Hippocampal Neurons | Selective for sAHP over SK channels.[1] Also exhibits subtype-selective effects on KCNQ channels.[3][4] |
| ~10 µM | Hippocampal Slice | |||
| Apamin | SK Channels (KCa2) | 87.7 pM (KCa2.2) | Heterologous Expression | Highly potent SK channel blocker. Has minimal effect on sAHP-mediated firing patterns compared to this compound.[1] |
| 2.3 nM (KCa2.3) | ||||
| 4.1 nM (KCa2.1) | ||||
| UCL 1684 | SK Channels (KCa2) | 3 nM | Rat Sympathetic Neurons | Potent, non-peptidic SK channel blocker. |
| 762 pM (hKCa2.1) | HEK 293 Cells | |||
| 364 pM (rKCa2.2) |
It is important to note that direct comparative studies of this compound and other specific sAHP blockers under identical conditions are limited. The data presented here are compiled from various studies and highlight the distinct pharmacological profiles of these compounds.
Signaling Pathways and Experimental Workflow
To understand the action of these blockers, it is essential to visualize the underlying signaling pathway and the experimental approach to measure their effects.
The experimental workflow to assess the efficacy of sAHP blockers typically involves whole-cell patch-clamp electrophysiology.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The following is a synthesized protocol for the whole-cell patch-clamp recording of sAHP in hippocampal neurons, based on established methods.[5][6][7][8][9][10]
1. Preparation of Brain Slices:
-
Anesthetize and decapitate an adult rat or mouse according to institutional guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
3. sAHP Elicitation and Measurement:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Hold the neuron at a membrane potential of -60 mV.
-
Elicit a train of action potentials by injecting a depolarizing current pulse (e.g., 100-200 ms duration, 0.5-1.5 nA).
-
Record the subsequent afterhyperpolarization. The sAHP is measured as the peak hyperpolarization following the spike train, typically occurring several hundred milliseconds after the stimulus.
4. Pharmacological Application:
-
After obtaining a stable baseline recording of the sAHP for at least 10 minutes, add the sAHP blocker (e.g., this compound) to the perfusing aCSF at the desired concentration.
-
Continue recording for 10-20 minutes in the presence of the drug to allow for equilibration and to observe the effect on the sAHP.
-
A washout period, where the drug is removed from the perfusion solution, can be performed to assess the reversibility of the block.
5. Data Analysis:
-
Measure the amplitude and duration of the sAHP before and after drug application.
-
Analyze changes in neuronal firing frequency in response to depolarizing current steps.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Conclusion
This compound stands out as a selective and potent tool for the investigation of the sAHP, offering a distinct advantage over non-selective agents or those targeting other afterhyperpolarization components. Its use in conjunction with rigorous electrophysiological techniques, as detailed in this guide, will continue to illuminate the role of the sAHP in neuronal function and its potential as a therapeutic target. Researchers are encouraged to consider the specific experimental question when choosing a pharmacological agent and to adhere to detailed protocols to ensure the validity and reproducibility of their findings.
References
- 1. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell recording of the Ca(2+)-dependent slow afterhyperpolarization in hippocampal neurones: effects of internally applied anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. jneurosci.org [jneurosci.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Patch Clamp Protocol [labome.com]
A Comparative Guide to the Cross-Validation of UCL 2077's Effects in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of UCL 2077, a subtype-selective KCNQ potassium channel blocker, across various cell lines. Its performance is compared with other notable KCNQ channel modulators, retigabine and XE-991, supported by experimental data to inform research and drug development in neuroscience and cardiology.
Overview of this compound and Comparative Compounds
This compound is recognized for its role as a blocker of the slow afterhyperpolarization (sAHP) in neurons and its subtype-selective inhibition of KCNQ potassium channels.[1][2] It potently inhibits KCNQ1 and KCNQ2 channels, while exhibiting more complex, voltage-dependent effects on KCNQ3, KCNQ4, and KCNQ5 channels.[1] Its chemical structure is similar to XE-991, a potent nonselective KCNQ channel inhibitor.[3]
For a comprehensive analysis, this guide compares this compound with two other well-characterized KCNQ channel modulators:
-
Retigabine (Ezogabine): A KCNQ channel opener that enhances the activation of KCNQ2/Q3 channels, leading to a hyperpolarizing shift in the voltage-dependence of activation.[4][5]
-
XE-991: A potent and selective blocker of KCNQ channels, including KCNQ1, KCNQ2, and KCNQ2/3 heteromers.[6][7]
Data Presentation: Comparative Effects in Different Cell Lines
The following tables summarize the quantitative effects of this compound and its comparators on KCNQ and other potassium channels in various cell lines.
Table 1: Effects of this compound on Potassium Channels in Different Cell Lines
| Cell Line | Channel Target | Effect | Potency (IC50 / EC50) | Reference |
| Hippocampal Neurons (culture) | sAHP | Inhibition | 0.5 µM | [Shah et al., 2006] |
| Hippocampal Neurons (slice) | sAHP | Inhibition | ~10 µM | [Shah et al., 2006] |
| Heterologous Expression Systems | KCNQ1 | Strong Inhibition | Not specified | [1] |
| Heterologous Expression Systems | KCNQ2 | Strong Inhibition | Not specified | [1] |
| Heterologous Expression Systems | KCNQ4 | Weak Block | Not specified | [1] |
| Pituitary GH3 Cells | IK(erg) | Inhibition | 4.7 µM | [8] |
| Pituitary GH3 Cells | Intermediate-conductance Ca2+-activated K+ channels | Diminished opening probability | Not specified | [8] |
Table 2: Comparative Effects of this compound, Retigabine, and XE-991 on KCNQ Channels
| Compound | Cell Line | Channel Target | Effect | Potency (IC50 / EC50) | Reference |
| This compound | Heterologous | KCNQ1, KCNQ2 | Inhibition | Potent | [1] |
| Heterologous | KCNQ3 | Bimodal (Enhancement/Inhibition) | Voltage-dependent | [1] | |
| Heterologous | KCNQ5 | Potentiation | Voltage-dependent | [1] | |
| Retigabine | CHO cells | KCNQ2/Q3 | Activation (opener) | 1.6 µM (EC50 for shift) | [4] |
| PC12 cells | M-like currents | Enhancement | Not specified | [4] | |
| Xenopus Oocytes | KCNQ2/Q3 | Activation (opener) | 5.2 µM (IC50 for hyperpolarization) | [9] | |
| XE-991 | HEK293 cells | KCNQ2 | Inhibition | 0.055 µM | [6] |
| Heterologous | KCNQ1 | Inhibition | 0.75 µM | [6] | |
| Heterologous | KCNQ2 | Inhibition | 0.71 µM | [6] | |
| Heterologous | KCNQ2/3 | Inhibition | 0.6 µM | [6] | |
| Mouse Portal Vein Smooth Muscle Cells | Voltage-dependent K+ currents | Inhibition | 5.8 µM | [10] |
Experimental Protocols
The primary method for assessing the effects of these compounds on ion channels is the whole-cell patch-clamp technique .
Cell Preparation and Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific KCNQ channel subunits. Neuronal cell lines like PC12 or primary cultured neurons are used to study native M-currents.
-
Transfection (for heterologous expression): Cells are transiently or stably transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ1, KCNQ2, KCNQ3, or co-expression for heteromers) using standard transfection methods like electroporation or lipid-based reagents.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for CHO and HEK293 cells) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and may include ATP and GTP, with the pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Glass micropipettes with a resistance of 4-8 MΩ when filled with the internal solution are used.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the resulting currents.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
Voltage-clamp protocols are applied to study the voltage-dependence of channel activation and the effects of the compounds. For example, to measure KCNQ currents, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials.
-
Data analysis is performed using specialized software to measure current amplitudes, activation and deactivation kinetics, and to construct current-voltage (I-V) and conductance-voltage (G-V) relationships. Dose-response curves are generated to determine IC50 or EC50 values.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: KCNQ Channel Modulation by this compound, Retigabine, and XE-991.
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.
References
- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 918311-87-2 | UCL2007 | Tocris Bioscience [tocris.com]
- 3. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 8. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UCL 2077 and Retigabine: Potency and Efficacy as Kv7 Channel Modulators
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, data-driven comparison of two notable modulators of Kv7 (KCNQ) potassium channels: UCL 2077 and retigabine. While both compounds interact with these crucial regulators of neuronal excitability, their mechanisms, potency, and subtype selectivity diverge significantly, leading to distinct pharmacological profiles.
Quantitative Comparison of Potency and Efficacy
The following table summarizes the key quantitative parameters for this compound and retigabine, based on available electrophysiological data. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution due to variations in experimental conditions across different studies.
| Parameter | This compound | Retigabine | Channel Subtype(s) | Experimental System |
| Primary Action | Inhibition/Bimodal Modulation | Activation (Opener) | Kv7 (KCNQ) | Heterologous expression systems (e.g., CHO, HEK293 cells), Xenopus oocytes |
| IC50 (Inhibition) | 6.8 µM[1] | N/A | KCNQ2/3 | Chinese Hamster Ovary (CHO) cells |
| 4.7 µM[2][3] | N/A | erg-mediated K+ current | Pituitary GH3 cells | |
| EC50 (Activation) | N/A | 1.6 ± 0.3 µM[4] | KCNQ2/3 | Chinese Hamster Ovary (CHO) cells |
| N/A | 1.9 ± 0.2 µM[5][6] | KCNQ2/3 | Chinese Hamster Ovary (CHO) cells | |
| N/A | 0.6 ± 0.3 µM[5][6] | KCNQ3 | Chinese Hamster Ovary (CHO) cells | |
| N/A | 2.5 ± 0.6 µM[5][6] | KCNQ2 | Chinese Hamster Ovary (CHO) cells | |
| N/A | 5.2 ± 0.9 µM[5][6] | KCNQ4 | Chinese Hamster Ovary (CHO) cells | |
| Subtype Selectivity | Inhibition: KCNQ1 > KCNQ2 > KCNQ4. Bimodal (Inhibition/Potentiation): KCNQ3. Potentiation: KCNQ5.[1][7] | Activation: KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4. No significant effect on KCNQ1.[5][6][8] | Kv7 (KCNQ) family | Heterologous expression systems |
| Mechanism of Action | Subtype-selective block and modulation of voltage-dependence.[1] | Stabilizes the open state of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation.[9] | Kv7.2/3 | Xenopus oocytes, CHO cells |
| Off-Target Effects | Inhibition of erg-mediated potassium currents.[2][10][3] | Modulation of GABAA receptors.[11] | - | Pituitary GH3 cells, tsA 201 cells expressing GABAA receptor subunits |
| In Vivo Efficacy | Limited data available; reported to inhibit the slow afterhyperpolarization (sAHP) in hippocampal slices.[1] | Demonstrated anticonvulsant activity in various animal models of epilepsy.[12] | - | Rodent models |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Modulators
This protocol is fundamental for characterizing the potency and mechanism of action of compounds like this compound and retigabine on specific Kv7 channel subtypes.
Objective: To measure the effect of test compounds on the current amplitude and voltage-dependence of activation of specific Kv7 channel subtypes expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the desired Kv7 channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2-ATP, adjusted to pH 7.2.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
-
Voltage-Clamp Protocol:
-
To determine the effect on current amplitude, cells are held at a holding potential of -80 mV and depolarized to a test potential (e.g., 0 mV for KCNQ2/3) for a duration sufficient to reach steady-state activation.
-
To construct a conductance-voltage (G-V) relationship, a series of depolarizing steps to various test potentials are applied from a holding potential of -80 mV. Tail currents are then measured upon repolarization to a negative potential (e.g., -60 mV).
-
-
Data Analysis:
-
For inhibitory compounds like this compound, the percentage of current inhibition at a specific concentration is calculated. An IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
For activating compounds like retigabine, the shift in the half-activation voltage (V50) of the G-V curve is measured. An EC50 value is determined by plotting the change in V50 against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anticonvulsant Activity Assessment
This protocol is used to evaluate the efficacy of a compound in a living animal model of seizures.
Objective: To determine the ability of a test compound to protect against seizures induced by a chemical convulsant or electrical stimulation.
Methodology:
-
Animal Model:
-
Commonly used models include the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test in rodents (mice or rats).
-
-
Drug Administration:
-
The test compound (e.g., retigabine) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
-
Seizure Induction:
-
MES Test: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
PTZ Test: A subcutaneous or intraperitoneal injection of PTZ is administered to induce clonic and/or tonic seizures.
-
-
Observation and Scoring:
-
Animals are observed for a defined period, and the presence or absence of seizures is recorded.
-
Seizure severity can be scored based on a standardized scale (e.g., the Racine scale).
-
The latency to the first seizure and the duration of seizures are also measured.
-
-
Data Analysis:
-
The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated.
-
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for comparing this compound and retigabine.
Caption: Signaling pathways of Kv7 channel modulation by this compound and retigabine.
Discussion and Conclusion
The comparison between this compound and retigabine reveals two distinct approaches to modulating Kv7 channel activity. Retigabine is a classic channel opener, enhancing the activity of several neuronal Kv7 subtypes and thereby reducing neuronal excitability. Its anticonvulsant effects are well-established in preclinical models.
In contrast, this compound exhibits a more complex, subtype-selective profile. Its potent inhibition of KCNQ1 and KCNQ2, coupled with its bimodal action on KCNQ3 and potentiation of KCNQ5, suggests a more nuanced role in modulating neuronal function. The inhibitory action on KCNQ2/3-containing channels would be expected to increase neuronal excitability, which contrasts with the primary anticonvulsant mechanism of retigabine. The finding that this compound also inhibits the slow afterhyperpolarization (sAHP) further complicates its potential therapeutic application, as the sAHP is a key regulator of neuronal firing patterns.
The off-target effects of both compounds also warrant consideration. Retigabine's interaction with GABA-A receptors may contribute to its overall in vivo effects. Similarly, this compound's inhibition of erg-mediated potassium currents could have implications for cardiac safety.
For drug development professionals, the choice between pursuing a this compound-like or a retigabine-like molecule depends on the therapeutic goal. A broad-spectrum Kv7 channel opener like retigabine may be suitable for conditions characterized by widespread neuronal hyperexcitability, such as epilepsy. A subtype-selective modulator like this compound, despite its complex actions, could offer a more targeted approach for disorders where specific Kv7 channel subtypes play a key role. However, the opposing effects on different subtypes highlight the need for careful characterization of its in vivo effects.
Further research, particularly direct, head-to-head in vivo comparisons of the anticonvulsant efficacy and side-effect profiles of this compound and retigabine, is necessary to fully elucidate their therapeutic potential. The development of more subtype-selective Kv7 modulators, inspired by the distinct pharmacologies of these two compounds, remains a promising avenue for the discovery of novel treatments for a range of neurological and psychiatric disorders.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of KCNQ (Kv7) K+ channel sensitivity to the anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The novel dual-mechanism Kv7 potassium channel/TSPO receptor activator GRT-X is more effective than the Kv7 channel opener retigabine in the 6-Hz refractory seizure mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of UCL 2077: A Comparative Guide to KCNQ Channel Modulation
A detailed analysis of UCL 2077's interaction with KCNQ channels, validated by site-directed mutagenesis, and a comparative assessment against other known modulators, provides researchers with critical insights for advancing drug discovery and neuroscience research.
This guide delves into the subtype-selective mechanism of this compound, a potent blocker of the slow afterhyperpolarization (sAHP) in neurons. Through a comprehensive review of experimental data, we validate its mechanism of action, particularly its interaction with the KCNQ3 potassium channel, and compare its performance with other well-established KCNQ channel modulators, namely XE-991 and retigabine. This objective comparison, supported by quantitative data and detailed experimental protocols, serves as a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Performance Comparison of KCNQ Channel Modulators
This compound exhibits a distinct pharmacological profile, characterized by its potent and subtype-selective inhibition of KCNQ channels. To provide a clear comparison with other modulators, the following table summarizes the available quantitative data on the potency of this compound, XE-991, and retigabine on various KCNQ channel subtypes.
| Channel Subtype | This compound | XE-991 | Retigabine |
| KCNQ1 | Strong Inhibition[1][2] | IC50: 0.75 μM[3] | No significant effect[4] |
| KCNQ2 | IC50: 1.02 μM[1][5] | IC50: 0.71 μM[3] | EC50: 2.5 μM[4] |
| KCNQ2/3 | 38 ± 7% inhibition at 3 μM | IC50: 0.6 μM[3][6] | EC50: 1.6 - 1.9 μM[4][7][8] |
| KCNQ3 | IC50: 15.7 μM[1][5] | - | EC50: 0.6 μM[4] |
| KCNQ4 | Weak Block[1][2] | - | EC50: 5.2 μM[4] |
| KCNQ5 | Potentiation[1][2] | - | - |
| M-current | - | IC50: 0.98 μM[3] | - |
| Table 1: Comparative potency of this compound, XE-991, and Retigabine on KCNQ channel subtypes. IC50 values represent the concentration required for 50% inhibition, while EC50 values represent the concentration for 50% of the maximal effect (potentiation). Dashes indicate data not readily available. |
Validating the Mechanism of this compound through Site-Directed Mutagenesis
A pivotal study has demonstrated that the bimodal effect of this compound on KCNQ3 channels—enhancement at negative membrane potentials and inhibition at positive potentials—is critically dependent on a specific amino acid residue.[1][2] Site-directed mutagenesis was employed to substitute the tryptophan residue at position 265 with leucine (W265L). This single amino acid change was shown to abolish the facilitatory action of this compound on the KCNQ3 channel, thereby confirming the crucial role of this tryptophan residue in the drug's mechanism of action.[1]
Experimental Protocol: Site-Directed Mutagenesis of KCNQ3 and Electrophysiological Recording
The following protocol outlines the key steps involved in validating the interaction of this compound with the KCNQ3 channel.
1. Site-Directed Mutagenesis:
-
Template Plasmid: A mammalian expression vector containing the full-length cDNA of human KCNQ3.
-
Primer Design: Design complementary forward and reverse primers incorporating a single nucleotide mismatch to change the codon for tryptophan at position 265 (TGG) to that for leucine (TTG). Primers should be approximately 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
Repeat for 18-25 cycles.
-
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to selectively remove the parental methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the W265L mutation by Sanger sequencing.
2. Heterologous Expression and Electrophysiology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) and transfect them with either the wild-type (WT) KCNQ3 or the mutant (KCNQ3-W265L) expression vector.
-
Whole-Cell Patch-Clamp Recording:
-
After 24-48 hours of expression, perform whole-cell patch-clamp recordings to measure KCNQ3 channel currents.
-
Use an appropriate intracellular solution (e.g., containing K-gluconate, KCl, HEPES, EGTA) and extracellular solution (e.g., Tyrode's solution).
-
Hold the cells at a membrane potential of -80 mV and apply depolarizing voltage steps to elicit KCNQ3 currents.
-
-
Drug Application: Perfuse the cells with the extracellular solution containing a known concentration of this compound (e.g., 3 μM) and record the changes in KCNQ3 current amplitude and gating properties.
-
Data Analysis: Compare the effects of this compound on the currents generated by WT KCNQ3 and KCNQ3-W265L channels to determine the impact of the mutation on the drug's activity.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Conclusion
The validation of this compound's mechanism through site-directed mutagenesis, specifically the identification of the critical role of tryptophan 265 in the KCNQ3 channel, provides a solid foundation for understanding its subtype-selective action. The comparative analysis with XE-991 and retigabine highlights the unique pharmacological profile of this compound, making it a valuable tool for dissecting the physiological roles of different KCNQ channel subtypes. This guide offers researchers the necessary data and methodologies to critically evaluate and potentially utilize this compound in their studies, ultimately contributing to the development of more targeted therapeutics for neurological and other disorders involving KCNQ channel dysfunction.
References
- 1. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of UCL 2077 in Wild-Type vs. Dopamine β-Hydroxylase Knockout Models in Memory Retrieval
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of UCL 2077, a selective blocker of the slow afterhyperpolarization (sAHP), in wild-type versus dopamine β-hydroxylase (Dbh) knockout mouse models. Dbh knockout mice, which lack the enzyme responsible for converting dopamine to norepinephrine, exhibit significant memory retrieval deficits. This guide summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies, and provides schematic diagrams of the implicated signaling pathways and experimental workflows.
Executive Summary
Data Presentation
The following tables summarize the key quantitative findings from a study by Zhang et al. (2013) in The Journal of Neuroscience, which investigated the effects of the sAHP blocker UCL 2027 (a related compound to this compound) on memory retrieval in wild-type and Dbh knockout mice using a contextual fear conditioning paradigm.
Table 1: Contextual Fear Conditioning in Wild-Type and Dbh Knockout Mice
| Genotype | Treatment | Freezing Behavior (%) |
| Wild-Type | Vehicle | 55 ± 5 |
| Dbh Knockout | Vehicle | 15 ± 3 |
Data are presented as mean ± SEM. Freezing behavior is a measure of fear memory.
Table 2: Effect of UCL 2027 on Contextual Fear Memory in Dbh Knockout Mice
| Genotype | Treatment | Freezing Behavior (%) |
| Dbh Knockout | Vehicle | 15 ± 3 |
| Dbh Knockout | UCL 2027 (5 µg) | 50 ± 6 |
Data are presented as mean ± SEM. UCL 2027 was administered via intra-hippocampal infusion.
Experimental Protocols
The following is a detailed methodology for the contextual fear conditioning experiment cited in this guide, based on the procedures described by Zhang et al. (2013).
Animals
-
Wild-Type: C57BL/6J mice.
-
Knockout: Dopamine β-hydroxylase (Dbh) knockout mice on a C57BL/6J background.
-
All mice were male, 8-12 weeks old, and housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Contextual Fear Conditioning
-
Training (Day 1):
-
Mice were placed in a conditioning chamber (Context A).
-
After a 2-minute exploration period, a single inescapable footshock (0.75 mA, 2 seconds) was delivered through the grid floor.
-
Mice remained in the chamber for another 30 seconds before being returned to their home cage.
-
-
Testing (Day 2):
-
Mice were returned to the same conditioning chamber (Context A).
-
No footshock was delivered.
-
Freezing behavior, defined as the complete absence of movement except for respiration, was recorded for 5 minutes by an automated video tracking system.
-
The percentage of time spent freezing was calculated as the primary measure of fear memory.
-
Drug Administration
-
For drug infusion studies, mice were surgically implanted with bilateral guide cannulae targeting the dorsal hippocampus.
-
UCL 2027 (5 µg in 0.5 µL of saline) or vehicle (saline) was infused into the dorsal hippocampus 30 minutes before the memory retrieval test on Day 2.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in memory retrieval and the mechanism of action of this compound.
Caption: Signaling pathway for memory retrieval in wild-type vs. Dbh knockout models.
Assessing the Specificity of UCL 2077 Against Other Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of UCL 2077 against a range of potassium channels, supported by available experimental data. This compound, initially identified as an inhibitor of the slow afterhyperpolarization (sAHP) in neurons, demonstrates subtype-selective effects on the KCNQ family of potassium channels and interacts with other potassium channel types. Understanding this specificity is crucial for its application as a research tool and for potential therapeutic development.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the observed effects of this compound on various potassium channels, collating data from multiple electrophysiological studies. This allows for a direct comparison of its potency and mode of action across different channel subtypes.
| Channel Family | Channel Subtype | This compound Concentration | Observed Effect | IC50 / K D | Reference |
| KCNQ | KCNQ1 | 3 µM | Strong Inhibition (97 ± 4% at 0 mV) | - | [1] |
| KCNQ2 | 3 µM | Strong Inhibition (76 ± 4% at 0 mV) | - | [1] | |
| KCNQ2/3 (heteromer) | 3 µM | Intermediate Inhibition | 7.3 ± 1.7 µM | [1] | |
| KCNQ3 | 3 µM | Bimodal: Enhancement at negative potentials, inhibition at positive potentials | - | [1] | |
| KCNQ4 | 3 µM | Weak Inhibition | - | [1] | |
| KCNQ5 | 3 µM | Potentiation (at positive potentials) | - | [1] | |
| hERG | I K(erg) | 10 µM | Inhibition | 4.7 µM (IC50), 5.1 µM (K D ) | [2][3] |
| Ca²⁺-activated K⁺ | Intermediate-conductance (IK Ca ) | 10 µM | Diminished opening probability | - | [2][3] |
| Large-conductance (BK Ca ) | 10 µM | Minimal effect | - | [4] |
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and the known signaling pathways affected by this compound, generated using the Graphviz DOT language.
References
- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for UCL 2077
Essential Safety and Logistical Information for Researchers
This document provides procedural guidance for the safe and compliant disposal of UCL 2077, a slow afterhyperpolarization (sAHP) channel blocker used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. As this compound is intended for research use only, it is imperative to manage its waste stream as hazardous chemical waste.[1][2]
Hazard Identification and Safety Data
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary precautions for safe handling and disposal.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 918311-87-2 | [1][3] |
| Molecular Formula | C25H22N2 | [1][3] |
| Molecular Weight | 350.46 g/mol | [1][3] |
| Physical State | Solid | |
| Solubility | Soluble in DMSO (>20 mg/ml), Insoluble in water | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocol: Waste Segregation and Storage
Proper segregation and temporary storage of this compound waste are the foundational steps for safe disposal. Cross-contamination with incompatible chemicals can lead to dangerous reactions.
Methodology:
-
Designate a Waste Container: Utilize a dedicated, properly labeled, and chemically compatible container for all solid this compound waste. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a summary of its hazards (e.g., "Harmful," "Irritant").
-
Segregation:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in the designated solid waste container.
-
Liquid Waste: Although this compound is a solid, solutions (e.g., in DMSO) must be collected in a separate, compatible liquid waste container. Do not mix with aqueous or acidic waste streams.
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.
Disposal Workflow
The following diagram outlines the step-by-step process for the disposal of this compound from the point of generation to final removal by certified waste management personnel.
Institutional Disposal Procedures
Disposal of chemical waste is highly regulated and must be managed through your institution's Environmental Health and Safety (EHS) department.
Procedural Steps:
-
Contact EHS: Notify your institution's EHS department about the this compound waste you have accumulated.
-
Request Collection:
-
For researchers at University College London (UCL), a "Chemicals and Solvents Collection Request Form" must be completed.[4] This form distinguishes between "Bulk" (≥5L/kg) and "Lab Smalls" (<5L/kg) waste.[4]
-
For other institutions, follow the specific chemical waste pickup request process established by your EHS office.
-
-
Provide Information: Accurately describe the waste, including the chemical name (this compound), quantity, and known hazards on the request form.
-
Collection: EHS or a certified contractor will schedule and collect the waste from your laboratory's designated accumulation area. Ensure someone is available to sign any necessary paperwork.
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.[5]
-
Empty Containers: Containers that held this compound must be managed as hazardous waste unless thoroughly decontaminated. The first rinse of a container should be collected as hazardous liquid waste.[5]
-
Spill Cleanup: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous solid waste.[6]
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, eye protection, and a dust mask (type N95 or equivalent) when handling this compound powder or its waste.
References
Personal protective equipment for handling UCL 2077
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the sAHP Channel Blocker UCL 2077.
This document provides critical safety and logistical information for the proper handling of this compound (CAS 918311-87-2), a potent slow afterhyperpolarization (sAHP) channel blocker. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Hazard Information
This compound is a neuroactive compound that requires careful handling. The primary hazards associated with this compound are outlined below.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[1]
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2)[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound in its solid form or in solution.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (Butyl rubber recommended), disposable lab coat, safety goggles with side shields, and a dust mask (N95 or equivalent).[1] Work should be performed in a certified chemical fume hood. |
| Solution Preparation (in DMSO) | Chemical-resistant gloves (Butyl rubber recommended due to DMSO's high skin permeability), disposable lab coat, and safety goggles with side shields. All work should be conducted in a chemical fume hood. |
| Cell Culture/Electrophysiology Application | Chemical-resistant gloves (nitrile gloves may be sufficient for diluted solutions but should be changed frequently), disposable lab coat, and safety goggles. |
| Waste Disposal | Chemical-resistant gloves, disposable lab coat, and safety goggles. |
Operational and Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C.
Application of this compound in Acute Brain Slice Electrophysiology
This protocol provides a general workflow for the application of this compound to acute brain slices for electrophysiological recording.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) of 250-350 µm thickness using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Transfer slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Baseline Recording: Obtain a stable baseline recording of the desired neuronal activity (e.g., spontaneous firing, evoked postsynaptic potentials).
-
Drug Application: Prepare the final working concentration of this compound by diluting the stock solution into the perfusing aCSF. Switch the perfusion to the aCSF containing this compound.
-
Data Acquisition: Record the effects of this compound on neuronal activity.
-
Washout: To determine the reversibility of the drug's effects, switch the perfusion back to the control aCSF.
Mechanism of Action: Signaling Pathway
This compound primarily functions by blocking the slow afterhyperpolarization (sAHP) in neurons. This is achieved through the inhibition of specific potassium channels, including members of the KCNQ (Kv7) family, which are crucial for regulating neuronal excitability.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound/DMSO Stock Solution | Collect in a designated, sealed hazardous waste container compatible with organic solvents. Label clearly with all chemical constituents.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed solid waste container or bag. Label as "this compound-Contaminated Solid Waste".[1] |
| Aqueous Waste (e.g., from cell culture, aCSF) | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
General Disposal Guidelines:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless they are compatible.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department. Do not dispose of in regular trash or down the sanitary sewer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
